3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Description
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZOECJYCGUOG-UHVFENMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Structure, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of the pentacyclic triterpenoid 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. A notable scarcity of direct experimental data for this specific compound exists in current scientific literature. Consequently, this guide leverages available information on the closely related and more extensively studied isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to offer a comparative context for its potential therapeutic applications. This document consolidates computed and predicted data, outlines relevant experimental protocols for isolation and analysis, and explores potential mechanisms of action, particularly in the context of cancer research. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a member of the ursane-type pentacyclic triterpenoids, a class of natural products renowned for their diverse pharmacological activities. These compounds, derived from various plant sources, have attracted significant interest in the field of drug discovery due to their potential as anticancer, anti-inflammatory, and antiviral agents. The specific compound, this compound, has been identified in plant species such as Enkianthus campanulatus.
The core structure of this molecule is the ursane skeleton, a five-ring system, which is functionalized with four hydroxyl groups and a carboxylic acid moiety. The stereochemistry and positioning of these functional groups are critical determinants of the molecule's interaction with biological targets and its overall bioactivity. Due to the limited research focused specifically on this compound, this guide will draw parallels with its well-characterized isomer, THA, which has demonstrated potent anticancer properties.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a pentacyclic ursane framework. The molecular formula is C₃₀H₄₈O₆, with a corresponding molecular weight of 504.7 g/mol . The majority of the available physicochemical data for this compound are computed properties, which are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem |
| Molecular Weight | 504.7 g/mol | PubChem |
| XLogP3 | 3.9 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 504.34508925 Da | PubChem |
| Monoisotopic Mass | 504.34508925 Da | PubChem |
| Topological Polar Surface Area | 118 Ų | PubChem |
| Heavy Atom Count | 36 | PubChem |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H-NMR | Chemical shifts for protons attached to carbons bearing hydroxyl groups are expected to be highly sensitive to their stereochemical environment. |
| ¹³C-NMR | A ¹³C NMR spectrum has been reported, though specific peak assignments are not widely available. The spectrum is characterized by 30 distinct signals corresponding to the carbon skeleton. |
| Mass Spectrometry | The protonated molecule [M+H]⁺ is expected at m/z 505. Fragmentation is predicted to involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂). |
Biological Activities and Potential Therapeutic Applications
Direct experimental evidence for the biological activities of this compound is scarce. However, extensive research on the isomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) provides a strong basis for predicting its potential pharmacological effects.
Anticancer Activity (Inferred from THA)
THA has demonstrated potent and selective anticancer activity both in vitro and in vivo. It exhibits significantly higher cytotoxicity towards cancer cell lines, such as the ovarian cancer cell line A2780 and the liver cancer cell line HepG2, compared to their noncancerous counterparts.
The proposed mechanism of action for THA's anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Key molecular events associated with THA-induced apoptosis include:
-
Induction of DNA fragmentation.
-
Release of cytochrome c from the mitochondria.
-
Activation of caspases.
-
Downregulation of the anti-apoptotic protein Bcl-2.
-
Upregulation of the pro-apoptotic protein Bax.
The G2/M cell cycle arrest is associated with the downregulation of Cdc2, a critical regulatory protein for this transition.
Table 3: In Vitro Cytotoxicity of the Isomer THA
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 18.2 | 48 |
| HepG2 | Liver Cancer | 26.5 | 48 |
Data derived from studies on the isomer THA and is presented for comparative purposes.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of this compound and related triterpenoids.
Isolation of Ursane-Type Triterpenoids from Plant Material
This protocol outlines a general procedure for the extraction and purification of ursane-type triterpenoids from plant sources.
-
Plant Material Preparation: The plant material (e.g., leaves, roots) is dried and finely ground to increase the surface area for extraction.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, using methods like maceration, percolation, or Soxhlet extraction.
-
Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction enriched with triterpenoids is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage of the untreated control.
Analysis of Apoptosis by Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a suitable assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for the anticancer activity of the isomer THA, which is a plausible mechanism for this compound.
Conclusion and Future Directions
This compound is a naturally occurring pentacyclic triterpenoid with a defined chemical structure. While its isolation from natural sources has been reported, there is a significant lack of publicly available experimental data on its physical properties and biological activities. The detailed studies on its closely related isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), which demonstrates potent and selective anticancer activity, strongly suggest that this compound is a promising candidate for further pharmacological investigation.
Future research should focus on:
-
The total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation.
-
Complete spectroscopic characterization to confirm its structure and provide reference data for future studies.
-
Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
-
Elucidation of its specific molecular targets and mechanisms of action.
This technical guide serves as a starting
An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: Natural Sources, Isolation, and Biological Potential
This technical guide provides a comprehensive overview of 3,6,19,23-tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type. The document is intended for researchers, scientists, and drug development professionals, detailing the natural origins of this compound, standardized methodologies for its extraction and purification, and an exploration of its potential biological activities, drawing comparisons with structurally similar molecules.
Natural Sources
This compound is a naturally occurring compound that has been identified in a limited number of plant species. The primary documented sources for this triterpenoid are:
-
Enkianthus campanulatus : This species of flowering plant in the family Ericaceae has been reported to contain this compound.[1]
-
Uncaria sessilifructus : This climbing plant, belonging to the Rubiaceae family, is another known source from which this compound can be isolated.[1][2][3]
While these sources are confirmed, the natural abundance of this compound is generally low, which presents a significant challenge for its large-scale isolation.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [4] |
| Molecular Weight | 504.7 g/mol | [4] |
| XLogP3 | 3.9 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
Specific experimental protocols for the extraction and purification of this compound are not extensively detailed in the literature. However, generalized methods for the isolation of ursane-type triterpenoids from plant material can be effectively adapted.
Extraction of Crude Triterpenoid Mixture
This protocol describes a generalized solvent extraction method to obtain a crude extract enriched with triterpenoids.
-
Materials and Equipment :
-
Dried and powdered plant material (e.g., leaves, stems of Uncaria sessilifructus).
-
Methanol (ACS grade or higher).
-
Soxhlet apparatus or large glass flasks for maceration.
-
Rotary evaporator.
-
Heating mantle or water bath.
-
Filter paper and funnel.
-
-
Protocol :
-
Preparation of Plant Material : Air-dry the plant material at room temperature until brittle, then grind it into a fine powder using a laboratory mill.
-
Extraction :
-
Soxhlet Extraction (Recommended for higher efficiency) : Place 100 g of the dried powder into a cellulose thimble and load it into the main chamber of a Soxhlet extractor. Add 1 L of methanol to the distilling flask. Heat the solvent to reflux and continue the extraction for 24-48 hours, or until the solvent in the siphon arm runs clear.[5]
-
Maceration (Alternative method) : Submerge 100 g of the dried powder in 1 L of methanol in a sealed glass flask. Allow to stand for 24-48 hours at room temperature with occasional agitation.
-
-
Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Purification by Column Chromatography
This protocol outlines the separation of the target compound from the crude extract using silica gel column chromatography.
-
Materials and Equipment :
-
Crude methanolic extract.
-
Silica gel (60-120 mesh) for column chromatography.
-
Glass chromatography column.
-
Solvents: Chloroform and Ethyl Acetate (HPLC grade).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
TLC developing tank.
-
UV lamp (254 nm and 366 nm).
-
Collection tubes or flasks.
-
Rotary evaporator.
-
-
Protocol :
-
Column Packing : Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent.
-
Sample Loading : Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution : Elute the column with a gradient of chloroform and ethyl acetate, starting with 100% chloroform and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection : Collect fractions of the eluate in separate tubes.
-
TLC Monitoring : Monitor the collected fractions using TLC with a suitable solvent system (e.g., chloroform:ethyl acetate, 8:2 v/v). Visualize the spots under a UV lamp.
-
Pooling and Concentration : Combine the fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator to yield the purified compound.
-
Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
-
Materials and Equipment :
-
Purified this compound.
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Solvents: Acetonitrile and Water (HPLC grade).
-
Syringe filters (0.45 µm).
-
-
Protocol :
-
Sample Preparation : Prepare a standard solution of the purified compound in methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
HPLC Conditions :
-
Analysis : Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.
-
Quantitative Data
| Plant Material | Extraction Method | Solvent | Crude Extract Yield (% w/w) | Purified Compound Yield (mg/100g of crude extract) |
| Uncaria sp. (leaves) | Soxhlet | Methanol | 10-15% | 50-100 mg |
| Enkianthus sp. (stems) | Maceration | Ethanol | 8-12% | 30-80 mg |
Note : This table presents illustrative data for general triterpenoid extraction and should be adapted based on experimental results for the specific target compound.
Spectroscopic Data
A complete, unified set of spectroscopic data for this compound is not available in a single public repository. The following tables are compiled based on typical values for ursane-type triterpenoids and data from closely related analogs.
¹³C NMR Spectroscopic Data (Predicted/Analog-based)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | ~38.5 | 16 | ~24.0 |
| 2 | ~27.0 | 17 | ~48.0 |
| 3 | ~78.0 | 18 | ~53.0 |
| 4 | ~39.0 | 19 | ~73.0 |
| 5 | ~55.0 | 20 | ~42.0 |
| 6 | ~72.0 | 21 | ~26.5 |
| 7 | ~32.5 | 22 | ~37.0 |
| 8 | ~40.0 | 23 | ~65.0 |
| 9 | ~47.5 | 24 | ~13.0 |
| 10 | ~37.0 | 25 | ~16.5 |
| 11 | ~23.0 | 26 | ~17.0 |
| 12 | ~125.0 | 27 | ~23.5 |
| 13 | ~138.0 | 28 | ~180.0 |
| 14 | ~42.0 | 29 | ~17.5 |
| 15 | ~28.0 | 30 | ~21.0 |
¹H NMR Spectroscopic Data (Predicted/Analog-based)
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | ~3.20 | dd | ~10.0, 5.0 |
| H-6 | ~4.10 | m | |
| H-12 | ~5.25 | t | ~3.5 |
| Me-23 | ~1.10 | s | |
| Me-24 | ~0.90 | s | |
| Me-25 | ~0.75 | s | |
| Me-26 | ~0.85 | s | |
| Me-27 | ~1.15 | s | |
| Me-29 | ~0.95 | d | ~6.5 |
| Me-30 | ~0.90 | s |
Mass Spectrometry Data (Predicted)
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular ion plus sodium |
| [M+H]⁺ | Protonated molecular ion | ||
| Negative | [M-H]⁻ | Deprotonated molecular ion |
Biological Activities and Signaling Pathways
There is currently no specific information available on the biological activities or the signaling pathways modulated by this compound. However, extensive research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity.[6] These findings provide a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.
The anticancer mechanism of THA is reported to involve the induction of apoptosis and cell cycle arrest in cancer cells.[6] This is associated with the downregulation of Cdc2, a key regulatory protein for the G2/M transition.[6] While not directly demonstrated for this compound, a hypothetical inhibitory action on the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer compounds, can be postulated.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and characterization of triterpenoids.
Proposed Signaling Pathway
Caption: Proposed mechanism of anticancer activity of the stereoisomer THA.
Conclusion
This compound is a rare natural product with potential for further pharmacological investigation. Although its isolation can be challenging due to low natural abundance, established protocols for ursane-type triterpenoids provide a solid foundation for its procurement. The significant anticancer activity of its stereoisomer, THA, strongly suggests that this compound warrants comprehensive biological evaluation to elucidate its specific molecular targets and mechanisms of action. This technical guide serves as a foundational resource to stimulate and support future research into the therapeutic potential of this and other related triterpenoids.
References
Biosynthesis of ursane-type triterpenoids
An In-depth Technical Guide to the Biosynthesis of Ursane-Type Triterpenoids
Introduction
Ursane-type triterpenoids are a large and structurally diverse class of natural products found throughout the plant kingdom. They are synthesized from the C30 precursor 2,3-oxidosqualene and share a common pentacyclic scaffold. This class of compounds, which includes prominent members like α-amyrin and its derivatives ursolic acid and asiatic acid, has garnered significant interest from researchers and drug development professionals due to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
This guide provides a comprehensive overview of the core biosynthetic pathway of ursane-type triterpenoids, presents key quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical processes through detailed diagrams. It is intended for an audience with a background in biochemistry, molecular biology, and natural product chemistry.
The Core Biosynthetic Pathway
The biosynthesis of ursane-type triterpenoids originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these units leads to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene. This molecule is the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the formation of the various triterpenoid skeletons.
The committed step in the biosynthesis of ursane-type triterpenoids is the cyclization of 2,3-oxidosqualene to α-amyrin, a reaction catalyzed by the enzyme α-amyrin synthase (α-AS). Following its formation, the α-amyrin backbone undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s), and subsequent glycosylations by UDP-glycosyltransferases (UGTs), to generate the vast diversity of ursane-type triterpenoids observed in nature.
Key Enzymatic Steps
-
Cyclization: 2,3-Oxidosqualene is cyclized to α-amyrin by α-amyrin synthase (α-AS). This is a pivotal branch point, as the same substrate can be cyclized by β-amyrin synthase to form β-amyrin (the precursor to oleanane-type triterpenoids) or by lupeol synthase to form lupeol.
-
Oxidation: The C-28 position of the α-amyrin skeleton is sequentially oxidized by CYP450 enzymes. For instance, the conversion of α-amyrin to ursolic acid involves a three-step oxidation at the C-28 methyl group, transforming it into a carboxylic acid. Enzymes like CYP716A subfamily members are known to catalyze these C-28 oxidations.
-
Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the ursane skeleton by other specific CYP450s, leading to compounds like asiatic acid, which is hydroxylated at the C-2 and C-23 positions.
-
Glycosylation: The final step in the biosynthesis of many bioactive triterpenoids is glycosylation, where UGTs attach sugar moieties to the triterpenoid aglycone. This process significantly increases the solubility and biological activity of the compounds.
Quantitative Data
The following tables summarize key quantitative data related to the production and enzymatic activity in the biosynthesis of ursane-type triterpenoids.
Table 1: Michaelis-Menten Constants (K_m) of Key Biosynthetic Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | Reference |
|---|---|---|---|---|
| α-Amyrin Synthase | Catharanthus roseus | 2,3-Oxidosqualene | 25 | |
| β-Amyrin Synthase | Glycyrrhiza glabra | 2,3-Oxidosqualene | 6.7 | |
| CYP716A12 | Medicago truncatula | α-Amyrin | 0.83 |
| CYP716A12 | Medicago truncatula | β-Amyrin | 0.38 | |
Table 2: Production Titers of Ursane-Type Triterpenoids in Engineered Saccharomyces cerevisiae
| Product | Key Genes Expressed | Titer (mg/L) | Reference |
|---|---|---|---|
| α-Amyrin | Arabidopsis thaliana α-AS | 12.5 | |
| Ursolic Acid | A. thaliana α-AS, C. roseus CYP716A-like | 1.8 |
| Oleanolic Acid | A. thaliana β-AS, M. truncatula CYP716A12 | 100 | |
Visualization of Pathways and Workflows
Core Biosynthetic Pathway of Ursane Triterpenoids
Caption: Biosynthetic pathway of ursane-type triterpenoids from Acetyl-CoA.
Experimental Workflow for Heterologous Production
Caption: Workflow for heterologous production of ursane triterpenoids.
Experimental Protocols
This section provides an overview of standard methodologies used in the study of triterpenoid biosynthesis.
Protocol: Heterologous Expression of Triterpenoid Biosynthetic Genes in Saccharomyces cerevisiae
This protocol describes the general steps for expressing plant-derived genes for ursane-type triterpenoid production in yeast.
1. Gene Synthesis and Codon Optimization:
-
Identify the coding sequences for the desired α-amyrin synthase (α-AS) and cytochrome P450 (CYP450) enzymes from the plant of interest.
-
Synthesize the genes with codon optimization for S. cerevisiae to ensure high levels of expression. It is also common to include a C-terminal FLAG or His tag for protein detection.
2. Vector Construction:
-
Clone the synthesized genes into a yeast expression vector, such as the pESC series, which contains different promoters (e.g., GAL1, GAL10) for controlled expression of multiple genes.
-
The α-AS gene can be placed under the control of the GAL1 promoter, and the CYP450 gene under the GAL10 promoter. A cytochrome P450 reductase (CPR) from the source plant or Arabidopsis thaliana is often co-expressed to ensure sufficient electron transfer for CYP450 activity.
3. Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae strain (e.g., WAT11 or EGY48) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Select for successful transformants by plating on synthetic defined (SD) agar plates lacking the appropriate auxotrophic marker (e.g., uracil for pESC-URA).
4. Culture and Induction:
-
Inoculate a single colony of transformed yeast into 5 mL of SD selective media with 2% glucose and grow overnight at 30°C with shaking.
-
Use this starter culture to inoculate 50 mL of the same media and grow for another 24 hours.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 50 mL of induction medium (SD selective media containing 2% galactose instead of glucose) to an OD600 of ~0.4.
-
Incubate at 30°C with shaking for 48-72 hours.
5. Metabolite Extraction:
-
Harvest the yeast cells by centrifugation.
-
Perform an alkaline hydrolysis to break open the cells and release the triterpenoids. Add 10 mL of 20% (w/v) KOH in 50% (v/v) ethanol to the cell pellet and incubate at 80°C for 1 hour.
-
Cool the mixture and perform a liquid-liquid extraction with an equal volume of n-hexane or ethyl acetate. Vortex vigorously and separate the phases by centrifugation.
-
Collect the organic phase and repeat the extraction two more times.
-
Pool the organic fractions and evaporate to dryness under a stream of nitrogen gas.
6. Analysis by GC-MS:
-
Resuspend the dried extract in a known volume of ethyl acetate.
-
Derivatize the hydroxyl and carboxyl groups to make the compounds more volatile for gas chromatography. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 80°C for 30 minutes.
-
Analyze the silylated sample by Gas Chromatography-Mass Spectrometry (GC-MS). Use a non-polar column (e.g., DB-5ms) and a suitable temperature gradient.
-
Identify the products by comparing their retention times and mass spectra to authentic standards. Quantify by integrating the peak area and comparing it to a standard curve.
Conclusion
The biosynthesis of ursane-type triterpenoids is a complex and highly regulated process that is of significant interest for the production of valuable pharmaceuticals. Through the tools of synthetic biology and metabolic engineering, it is now possible to reconstitute these pathways in microbial hosts like Saccharomyces cerevisiae, allowing for the sustainable and scalable production of these compounds. Further research into the discovery and characterization of novel CYP450s and UGTs will continue to expand the library of ursane-type triterpenoids that can be produced, opening up new avenues for drug discovery and development.
A Technical Guide to the Spectroscopic and Biological Investigation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
Physicochemical Properties: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol .[1][3][4] This ursane-type triterpenoid is characterized by a five-ring carbon skeleton with hydroxyl groups at positions 3, 6, 19, and 23, a carboxylic acid at C-28, and a double bond between C-12 and C-13.[1] It has been reported to be isolated from the herbs of Uncaria sessilifructus and Enkianthus campanulatus.[1][2][4][5]
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopic Data (Predicted/Analog-based)
The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. The following table is compiled based on typical values for ursane-type triterpenoids.[1]
| Proton | Chemical Shift (δ) ppm (Predicted/Analog-based) | Multiplicity | J (Hz) |
| H-3 | ~3.20 | dd | 11.0, 4.5 |
| H-6 | ~4.10 | m | |
| H-12 | ~5.25 | t | 3.5 |
| H-19 | ~2.60 | s | |
| Me-23 | ~1.20 | s | |
| Me-24 | ~0.95 | s | |
| Me-25 | ~0.80 | s | |
| Me-26 | ~0.90 | s | |
| Me-27 | ~1.10 | d | 6.5 |
| Me-29 | ~0.85 | d | 6.0 |
| Me-30 | ~0.92 | d | 6.0 |
¹³C NMR Spectroscopic Data (Predicted/Analog-based)
The ¹³C NMR spectrum is crucial for determining the carbon skeleton of the molecule. The chemical shifts are indicative of the different carbon environments.[1]
| Carbon No. | Chemical Shift (δ) ppm (Predicted/Analog-based) |
| 1 | ~38.5 |
| 2 | ~27.0 |
| 3 | ~78.0 |
| 4 | ~39.0 |
| 5 | ~55.0 |
| 6 | ~72.0 |
| 7 | ~33.0 |
| 8 | ~40.0 |
| 9 | ~47.0 |
| 10 | ~37.0 |
| 11 | ~23.0 |
| 12 | ~125.0 |
| 13 | ~138.0 |
| 14 | ~42.0 |
| 15 | ~28.0 |
| 16 | ~24.0 |
| 17 | ~48.0 |
| 18 | ~53.0 |
| 19 | ~73.0 |
| 20 | ~41.0 |
| 21 | ~30.0 |
| 22 | ~36.0 |
| 23 | ~65.0 |
| 24 | ~15.0 |
| 25 | ~16.0 |
| 26 | ~17.0 |
| 27 | ~25.0 |
| 28 | ~180.0 |
| 29 | ~17.0 |
| 30 | ~21.0 |
Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.[1] For this compound, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a suitable technique.[1]
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | ~505.35 | [M+H]⁺ |
| ~487.34 | [M+H-H₂O]⁺ | ||
| ~469.33 | [M+H-2H₂O]⁺ | ||
| ~451.32 | [M+H-3H₂O]⁺ | ||
| ~441.32 | [M+H-CO₂-H₂O]⁺ |
The fragmentation is expected to involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂), which is characteristic of hydroxylated ursane-type triterpenoids.[6]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3400 (broad) | O-H (hydroxyl groups) |
| ~2920 | C-H (alkane) |
| ~1690 | C=O (carboxylic acid) |
| ~1640 | C=C (alkene) |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on established methods for similar triterpenoids.
Isolation and Purification Workflow
The isolation of ursane-type triterpenoids from plant material typically involves extraction, partitioning, and chromatographic separation.
Caption: General workflow for the isolation of triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).
-
Sample Preparation: Samples are typically dissolved in deuterated solvents such as methanol-d₄, chloroform-d, or pyridine-d₅.[1]
-
Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded for complete structural elucidation.[1]
Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.[6]
-
Ionization Mode: Positive ion mode is generally preferred for detecting protonated molecules [M+H]⁺.[6]
-
Scan Mode: Full scan mode is used for qualitative analysis over a mass range of m/z 100-1000 to identify the parent ion.[6]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method can be developed for the analysis of the compound.[7]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[7]
-
Detection: UV detection at 210-220 nm or Mass Spectrometry (MS).[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).[7][8]
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, research on structurally related ursane-type triterpenoids has revealed significant biological potential, including anticancer properties.[2][3] The stereochemistry of the hydroxyl groups is thought to play a crucial role in the molecule's interaction with biological targets.[8]
A closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has been shown to induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells.[3] This activity is associated with the downregulation of Cdc2, a key regulatory protein for the G2/M transition.[3] It is plausible that this compound may modulate similar signaling pathways.
Caption: Potential signaling pathways for ursane-type triterpenoids.
Further research, including total synthesis or efficient isolation of this compound, is necessary for its complete spectroscopic characterization and comprehensive evaluation of its biological activities and mechanisms of action.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 91095-51-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Potent Bio-Pharmacological Landscape of Polyhydroxylated Ursane Triterpenoids: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxylated ursane triterpenoids, a class of pentacyclic triterpenoids ubiquitously found in the plant kingdom, have emerged as a compelling source of bioactive molecules with significant therapeutic potential. Their intricate chemical structures, characterized by a hydroxylated ursane skeleton, confer a diverse range of pharmacological activities, including potent anticancer and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the elucidation of their underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Data Presentation: A Quantitative Overview of Biological Activities
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of selected polyhydroxylated ursane triterpenoids, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Polyhydroxylated Ursane Triterpenoids (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Asiatic Acid | HL-60 | Leukemia | 0.47 | [1] |
| H1299 | Lung Adenocarcinoma | 13.51 | [1] | |
| A549 | Lung Adenocarcinoma | 4.01 | [1] | |
| Corosolic Acid | Y-79 | Retinoblastoma | 4.15 (24h), 3.37 (48h) | |
| SNU-601 | Gastric Cancer | 16.9 | ||
| Madecassic Acid | CT26 | Colon Cancer | (Inhibited tumor growth in vivo) | [2] |
| Polyhydroxylated Ursane Mix from Salvia grossheimii | MCF-7 | Breast Cancer | 6.2-31.9 | [3][4] |
| 2α,6β,22α-triacetoxy-11α-(2-methylbutyryloxy)-urs-12-ene-3α,20β-diol | DU145 | Prostate Cancer | 35.8 µg/mL | |
| PC3 | Prostate Cancer | 41.6 µg/mL | ||
| Ursolic Acid Derivative (Compound 3) | (COX-2 inhibition) | - | 1.16 | [5] |
| Ursolic Acid Derivative (Compound 29) | (HIF-1α inhibition) | - | 0.8 | [5] |
Table 2: Anti-inflammatory Activity of Polyhydroxylated Ursane Triterpenoids (IC50 in µM)
| Compound | Activity | IC50 (µM) | Reference(s) |
| Madecassic Acid | Inhibition of NO, PGE2, TNF-α, IL-1β, IL-6 | More potent than Madecassoside | [6] |
| Ursane Mix from Rosa multiflora | NO Production Inhibition | 24.7 - 86.2 | [7] |
| 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid | NO Production Inhibition | 4.8 | [6] |
| 2β, 3β, 19α, 24-tetrahydroxyurs-12-en-28-oic acid | NO Production Inhibition | 26.2 | [6] |
| Corosolic Acid | sPLA2IIa Inhibition | 9.44 | [8] |
| Ursolic Acid Derivatives | COX-2 Inhibition | 1.16 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to evaluate the biological activities of polyhydroxylated ursane triterpenoids.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins (PI3K/Akt/mTOR and NF-κB)
This technique is used to detect and quantify specific proteins and their phosphorylation status.
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-IKKα/β, IKKα/β, p-p65, p65, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be as per the manufacturer's recommendations (typically 1:1000 in 5% BSA/TBST).[9][10][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
ELISA for Inflammatory Cytokines (TNF-α and IL-6)
This assay quantifies the concentration of specific cytokines in cell culture supernatants.
-
Sample Collection: After treating cells (e.g., LPS-stimulated RAW 264.7 macrophages) with the test compounds, collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add the substrate solution (e.g., TMB). Incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by polyhydroxylated ursane triterpenoids and a typical experimental workflow.
Conclusion
Polyhydroxylated ursane triterpenoids represent a rich and diverse source of bioactive compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The data and protocols presented in this guide underscore the importance of these natural products as leads for drug discovery. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in harnessing their full therapeutic potential. This guide serves as a foundational resource to facilitate further research and development in this exciting area of natural product chemistry and pharmacology.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Madecassic acid inhibits the mouse colon cancer growth by inducing apoptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Corosolic Acid Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
A Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: Discovery, Isolation from Uncaria sessilifructus, and Biological Potential
Authored by: Gemini AI
Abstract
This whitepaper provides a comprehensive technical overview of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a natural product isolated from Uncaria sessilifructus.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the discovery, general isolation protocols, and physicochemical properties of this compound. While specific biological activity data for this isomer is limited, this guide explores the known anticancer activities of a closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to provide context for its therapeutic potential.[4][5][6] Methodologies for isolation and characterization are presented, alongside visualizations of experimental workflows and relevant signaling pathways to support further investigation into this promising chemical scaffold.
Introduction
Pentacyclic triterpenoids of the ursane type are a class of natural products that have garnered significant interest from the scientific community due to their diverse and potent biological activities.[7] this compound is one such compound, belonging to this promising class of molecules. It has been reported to be isolated from the herbs of Uncaria sessilifructus, a plant belonging to the Rubiaceae family.[1][2][3] The complex structure of this molecule, featuring multiple hydroxyl groups, suggests a potential for a range of biological interactions, making it a compelling candidate for further pharmacological investigation. This guide aims to consolidate the available technical information on this compound to facilitate future research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [8][9] |
| Molecular Weight | 504.7 g/mol | [8][9] |
| CAS Number | 91095-51-1 | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Discovery and Isolation from Uncaria sessilifructus
While this compound has been identified as a constituent of Uncaria sessilifructus, detailed information regarding its initial discovery and specific isolation protocols from this plant is not extensively documented in readily available literature.[1][2][3] However, based on general methods for the isolation of ursane-type triterpenoids from plant materials, a generalized experimental protocol can be outlined.
General Experimental Protocol for Isolation
The following protocol describes a typical procedure for the extraction and purification of ursane-type triterpenoids from plant sources.
1. Plant Material Preparation:
- The canes or other relevant parts of Uncaria sessilifructus are collected, dried, and ground into a fine powder to increase the surface area for extraction.
2. Extraction:
- The powdered plant material is subjected to solvent extraction, typically using a semi-polar solvent such as methanol or ethanol, at room temperature or with gentle heating.
- The extraction process is repeated multiple times to ensure maximum yield.
- The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
3. Fractionation:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoids are often found in the less polar fractions like chloroform and ethyl acetate.
4. Chromatographic Purification:
- The triterpenoid-rich fraction is subjected to multiple rounds of column chromatography.
- Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Sephadex LH-20 Column Chromatography: Fractions containing the target compound may be further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
5. Structure Elucidation:
- The structure of the purified compound is determined using various spectroscopic techniques, including:
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the carbon skeleton and stereochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To detect chromophores.
General Isolation and Characterization Workflow Diagram
Spectroscopic Data
While a complete, unified set of spectroscopic data for this compound isolated specifically from Uncaria sessilifructus is not available in a single public repository, the following tables are compiled based on typical values for ursane-type triterpenoids and data from closely related analogs.[8]
¹³C NMR Spectroscopic Data (Predicted/Analog-based)
The ¹³C NMR spectral data are critical for the structural elucidation of the carbon skeleton. The chemical shifts are indicative of the carbon environments within the molecule.[8]
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | ~38.5 | 16 | ~24.0 |
| 2 | ~27.0 | 17 | ~48.0 |
| 3 | ~78.0 | 18 | ~53.0 |
| 4 | ~39.0 | 19 | ~73.0 |
| 5 | ~55.0 | 20 | ~41.0 |
| 6 | ~72.0 | 21 | ~31.0 |
| 7 | ~42.0 | 22 | ~37.0 |
| 8 | ~40.0 | 23 | ~65.0 |
| 9 | ~47.0 | 24 | ~14.0 |
| 10 | ~37.0 | 25 | ~16.0 |
| 11 | ~23.0 | 26 | ~17.0 |
| 12 | ~125.0 | 27 | ~23.5 |
| 13 | ~138.0 | 28 | ~180.0 |
| 14 | ~42.5 | 29 | ~26.0 |
| 15 | ~28.0 | 30 | ~21.0 |
¹H NMR Spectroscopic Data (Predicted/Analog-based)
The ¹H NMR spectrum provides information on the proton environments and their coupling, which is essential for determining the stereochemistry of the molecule.[8]
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | ~3.20 | dd |
| H-6 | ~4.50 | m |
| H-12 | ~5.25 | t |
| H-18 | ~2.20 | s |
| CH₃ | ~0.75-1.25 | s, d |
| CH₂OH (C-23) | ~3.40, 3.70 | d |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information available on the biological activities and the signaling pathways modulated by this compound. However, extensive research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity.[5][6][10] These findings provide a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.
Anticancer Activity of the Stereoisomer THA
THA, isolated from Sinojackia sarcocarpa, has shown significant cytotoxicity against cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer), with higher potency compared to noncancerous cell lines.[5][6] The anticancer mechanism of THA involves the induction of apoptosis and G2/M cell cycle arrest.[5][6][7]
Proposed Apoptotic Signaling Pathway for THA
The apoptosis induced by THA is associated with the release of cytochrome c from the mitochondria, activation of caspases, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax.[5][6] The following diagram illustrates the proposed apoptotic signaling pathway for THA, which may be relevant for this compound.
Future Perspectives
This compound represents a promising natural product for further pharmacological investigation. Future research should focus on:
-
Optimized Isolation: Developing a standardized and efficient protocol for the isolation of this compound from Uncaria sessilifructus to enable comprehensive biological evaluation.
-
Complete Spectroscopic Characterization: Obtaining a full and verified set of spectroscopic data to serve as a reference for future studies.
-
Biological Screening: Conducting a wide range of biological assays to determine its anticancer, anti-inflammatory, antiviral, and other potential therapeutic effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This technical guide has consolidated the available information on the discovery, isolation, and physicochemical properties of this compound from Uncaria sessilifructus. While specific biological data for this isomer is limited, the potent anticancer activity of its stereoisomer, THA, highlights the therapeutic potential of this chemical scaffold. The provided experimental protocols and workflow diagrams offer a framework for researchers to further explore this promising natural product. Continued investigation is warranted to unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 91095-51-1 [chemicalbook.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Ursane-Type Pentacyclic Titerpenoids
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the core physicochemical properties of selected ursane-type pentacyclic triterpenoids, compounds of significant interest in pharmaceutical research due to their diverse biological activities. The information presented herein is intended to support research and development efforts by providing essential data and standardized experimental protocols.
Introduction to Ursane-Type Triterpenoids
Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds characterized by a five-ring carbon skeleton.[1] They are widely distributed in the plant kingdom and are known for a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] Key members of this family include Ursolic Acid, Asiatic Acid, Madecassic Acid, and Corosolic Acid. A thorough understanding of their physicochemical properties is fundamental for their development as therapeutic agents, as these properties critically influence their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.
Physicochemical Data of Key Ursane-Type Triterpenoids
The following table summarizes the key physicochemical properties of four prominent ursane-type triterpenoids. These compounds share a common structural backbone but differ in their hydroxylation patterns, which significantly impacts their properties.
| Property | Ursolic Acid | Asiatic Acid | Madecassic Acid | Corosolic Acid |
| Molecular Formula | C₃₀H₄₈O₃[3] | C₃₀H₄₈O₅[4] | C₃₀H₄₈O₆[5] | C₃₀H₄₈O₄[6] |
| Molecular Weight ( g/mol ) | 456.7[3] | 488.7[7] | 504.7[5] | 472.7[6] |
| Melting Point (°C) | 283-288[8] | 325-330[4] | 265-270 (dec.)[9][10] | 243-245 (dec.)[11] |
| LogP (XLogP3) | 7.3[3] | 6.46[4] | 4.4[5][12] | 6.4[6] |
| Solubility | Insoluble in water and petroleum ether; Soluble in methanol, ethanol, acetone, and pyridine.[8] | Sparingly soluble in water; Soluble in DMSO, ethanol, and methanol.[7] | Soluble in water (0.9738 mg/L at 25°C est.).[13] | Insoluble in water; Soluble in hot ethanol, methanol, and other organic solvents.[14] |
Detailed Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are detailed protocols for key experiments.
The capillary method is a standard technique for determining the melting point of a crystalline solid.[15][16]
-
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.[17] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[15]
-
Apparatus:
-
Procedure:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form.[17] Grind the crystalline sample using a mortar and pestle.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[16][18]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[17]
-
Set a rapid heating rate to quickly determine an approximate melting point.[15]
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[15]
-
Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[15]
-
-
The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[19]
-
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.
-
Apparatus:
-
Procedure:
-
Sample Preparation: Add an excess amount of the triterpenoid to a vial containing a known volume of the desired solvent (e.g., water, ethanol, buffer). The amount should be sufficient to ensure a solid phase remains at equilibrium.[19]
-
Equilibration: Seal the vials and place them in an overhead shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After agitation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[21]
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[22]
-
Quantification:
-
Prepare a series of standard solutions of the triterpenoid with known concentrations.
-
Measure the absorbance of the standard solutions and the filtered sample solution using a UV-Vis spectrophotometer at the compound's λ_max.[22]
-
Alternatively, use a validated HPLC method for quantification.
-
Construct a calibration curve from the standard solutions and determine the concentration of the triterpenoid in the sample. This concentration represents its solubility.
-
-
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[6][13]
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.
-
Apparatus:
-
Separatory funnels or vials.
-
Mechanical shaker.
-
Centrifuge (optional).
-
Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer).
-
-
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours. For ionizable compounds, the aqueous phase should be a buffer at the desired pH (this determines LogD).
-
Partitioning: Add a known amount of the triterpenoid to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.[3]
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1 to 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.[13]
-
Quantification: Carefully sample each phase and determine the concentration of the triterpenoid in both the n-octanol (C_oct) and aqueous (C_aq) layers using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[3]
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = C_oct / C_aq
-
LogP = log₁₀(P)[22]
-
-
Visualization of a Key Signaling Pathway
Ursane-type triterpenoids exert their biological effects by modulating various cellular signaling pathways. Ursolic acid, for example, is known to induce apoptosis (programmed cell death) in cancer cells by influencing multiple signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, and activating the intrinsic caspase pathway.[5]
Caption: Pro-apoptotic signaling pathways modulated by Ursolic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Asiatic acid alleviates liver fibrosis via multiple signaling pathways based on integrated network pharmacology and lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Neurotrophic Effect of Asiatic acid, a Triterpene of Centella asiatica Against Chronic 1-Methyl 4-Phenyl 1, 2, 3, 6-Tetrahydropyridine Hydrochloride/Probenecid Mouse Model of Parkinson's disease: The Role of MAPK, PI3K-Akt-GSK3β and mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Asiatic acid attenuates lipopolysaccharide-induced injury by suppressing activation of the Notch signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ESTIMATING THE LIPOPHILICITY OF NATURAL PRODUCTS USING A POLYMERIC REVERSED PHASE HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. agilent.com [agilent.com]
- 21. enamine.net [enamine.net]
- 22. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula C₃₀H₄₈O₆ and molecular weight of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of the pentacyclic triterpenoid, 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from the closely related and extensively studied stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer potential biological activities and mechanisms of action. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering insights into its potential as a therapeutic agent.
Physicochemical Properties
This compound is a complex natural product with the molecular formula C₃₀H₄₈O₆.[1][2] Its core structure is a five-ring system characteristic of ursane triterpenoids, featuring a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, 19, and 23.[1] The stereochemistry of these hydroxyl groups is a critical determinant of its biological activity.[1] This compound has been identified in plant species such as Enkianthus campanulatus and Uncaria sessilifructus.[2][3]
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [2] |
| Molecular Weight | 504.7 g/mol | [1][2] |
| CAS Number | 91095-51-1 | [3] |
| Synonyms | 3,6,19,23-Tetrahydroxy-urs-12-en-28-oic acid | [2] |
Biological Activity and Therapeutic Potential
While specific biological activities for this compound are not extensively documented, significant research on the stereoisomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) has demonstrated potent anticancer properties.[1] This provides a strong rationale for investigating the bioactivity of the 3,6,19,23-isomer.[4] The known anticancer mechanisms of THA involve the induction of apoptosis and cell cycle arrest, offering a predictive framework for the therapeutic potential of the titular compound.[1]
Experimental Protocols
General Isolation Procedure for Ursane-Type Triterpenoids
A typical workflow for the isolation of these compounds from plant material is detailed below.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Proposed Signaling Pathway for Anticancer Activity
There is currently no specific information available on the signaling pathways modulated by this compound.[4] However, based on the well-documented anticancer activity of its stereoisomer THA, a proposed mechanism of action is illustrated below.[1] This pathway involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]
Future Directions
The structural complexity and the promising biological activities of related ursane-type triterpenoids highlight this compound as a compound of interest for further pharmacological investigation. Future research should focus on:
-
Total Synthesis or Efficient Isolation : To enable comprehensive biological evaluation.
-
Complete Spectroscopic Characterization : To confirm its structure and provide reference data.
-
Broad Biological Screening : To investigate its anticancer, anti-inflammatory, and antiviral effects.
-
Mechanism of Action Studies : To elucidate its specific molecular targets and signaling pathways.
This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this and other related natural products.
References
Unlocking Nature's Pharmacy: A Technical Guide to the Therapeutic Potential of Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have emerged as a promising source of novel therapeutic agents. These natural compounds, including prominent members such as ursolic acid, asiatic acid, and corosolic acid, exhibit a remarkable spectrum of pharmacological activities. Their multifaceted biological effects, spanning anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties, have garnered significant interest within the scientific and drug development communities. This in-depth technical guide provides a comprehensive overview of the core therapeutic properties of ursane-type triterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Therapeutic Properties and Quantitative Data
The therapeutic potential of ursane-type triterpenoids is supported by a growing body of preclinical and, in some cases, clinical evidence. The following tables summarize the quantitative data on their efficacy in various therapeutic areas.
Anticancer Activity
Ursane-type triterpenoids have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Table 1: Anticancer Activity of Ursolic Acid and its Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Ursolic Acid | SK-MEL-24 (Melanoma) | MTT | 25 | |
| Ursolic Acid | AsPC-1 (Pancreatic) | MTT | 10.1 - 14.2 | [1] |
| Ursolic Acid | BxPC-3 (Pancreatic) | MTT | 10.1 - 14.2 | [1] |
| Ursolic Acid | PC-3 (Prostate) | Not Specified | >50 | [2] |
| Ursolic Acid | THP-1 (Leukemia) | Not Specified | 19.8 | [2] |
| Ursolic Acid | HeLa (Cervical) | Not Specified | 10 | [2][3] |
| Ursolic Acid | A-549 (Lung) | Not Specified | 38.6 | [2] |
| Ursolic Acid | HT-29 (Colon) | Not Specified | 10 | [3] |
| Ursolic Acid | MCF-7 (Breast) | Not Specified | 20 | [3] |
| Ursolic Acid Derivative (4) | A549 (Lung) | Not Specified | 6.07 - 22.27 | [4] |
| Ursolic Acid Derivative (4) | MCF7 (Breast) | Not Specified | 6.07 - 22.27 | [4] |
| Ursolic Acid Derivative (4) | H1975 (Lung) | Not Specified | 6.07 - 22.27 | [4] |
| Ursolic Acid Derivative (4) | BGC823 (Gastric) | Not Specified | 6.07 - 22.27 | [4] |
| Ursolic Acid Derivative (36) | Various (incl. MDR) | Not Specified | 5.22 - 8.95 | [4] |
| Ursolic Acid Derivative (40) | MCF7 (Breast) | Not Specified | Comparable to Doxorubicin | [4] |
| Ursolic Acid Derivative (42a) | HL-60, BGC, Bel7402, Hela | Not Specified | 20-fold more active than Ursolic Acid | [4] |
| Ursolic Acid Derivatives (43a-d) | A549, MCF7, HCT116, THP1 | Sulforhodamine-B | 10 - 50 | [5] |
Table 2: Anticancer Activity of Asiatic Acid
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Asiatic Acid | SH-SY5Y (Neuroblastoma) | Not Specified | 34.99 ± 0.12 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of ursane-type triterpenoids are primarily attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Activity of Ursolic Acid and Asiatic Acid
| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference(s) |
| Ursolic Acid | Jurkat T-cells | Inhibition of PMA/PHA-induced IL-2 and TNF-α production | IC50 ≈ 32.5 µM for cell growth inhibition | [7] |
| Ursolic Acid | Weaned Rabbits | Reduction of serum TNF-α and IL-8 levels | 50-200 mg/kg | [8] |
| Ursolic Acid | Mouse Model of Graft-versus-Host Disease | Delayed induction of disease and reduced serum IL-6 and IFN-γ | 5 µM (in vitro pre-treatment) | [9] |
| Asiatic Acid | DNCB-induced Atopic Dermatitis in mice | Downregulation of Th1 and Th2 cytokines | 30 and 75 mg/kg/day | [10][11] |
| Asiatic Acid | LPS-stimulated Human Corneal Epithelial Cells | Reduction of IL-8, IL-6, IL-1β, TNF-α, and TGF-β mRNA | 20 µmol/L | [12] |
| Asiatic Acid | LPS and d-galactosamine-induced Fulminant Hepatic Failure in mice | Inhibition of serum TNF-α, IL-6, and IL-1β | 25 mg/kg | [13] |
Antidiabetic Activity
Corosolic acid, in particular, has been investigated for its antidiabetic effects, which are linked to its ability to enhance glucose uptake and modulate insulin signaling pathways.
Table 4: Antidiabetic Activity of Corosolic Acid
| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference(s) |
| Corosolic Acid | L6 Myotubes | Enhanced glucose uptake | Not specified | [14][15][16] |
| Corosolic Acid | KK-Ay Diabetic Mice | Reduced blood glucose levels | 2 mg/kg | [17][18] |
| Corosolic Acid | Streptozotocin-induced Diabetic Rats | Reduced serum lipid and blood glucose levels | 50 or 100 mg/kg for 6 weeks | [19] |
| Corosolic Acid | Streptozotocin-induced Diabetic Rats | Prevention of neuropathic pain | 2 and 4 mg/kg for 2 weeks | [20][21] |
Neuroprotective Activity
Asiatic acid has shown promise in protecting neuronal cells from various insults, including ischemia and excitotoxicity. Its neuroprotective mechanisms involve the modulation of apoptotic and survival pathways.
Table 5: Neuroprotective Activity of Asiatic Acid
| Compound | Model System | Measured Effect | Effective Concentration/Dose | Reference(s) |
| Asiatic Acid | Mouse Model of Focal Cerebral Ischemia (pMCAO) | Reduced infarct volume | 30, 75, or 165 mg/kg | [22] |
| Asiatic Acid | Mouse Cortical Neurons (NMDA-induced excitotoxicity) | Decreased neuronal cell loss | 0.1, 1, 10, 100 µmol/L | [23][24] |
| Asiatic Acid | Neural Stem Cells (derived from hSCAPs) | Reduced cell viability | IC50 = 141.90 ± 0.16 µM | [6] |
Key Signaling Pathways
The therapeutic effects of ursane-type triterpenoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new drug candidates.
Anticancer Signaling Pathways
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioprotective effects of asiaticoside and asiatic acid in neural stem cells derived from human stem cells from apical papilla through increasing dose-reduction factor and their lowering effects on SH-SY5Y cell viability | PLOS One [journals.plos.org]
- 7. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Ursolic Acid on Immune Function and Antioxidative Capacity in Weaned Rabbits [mdpi.com]
- 9. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Immunomodulatory and Anti-inflammatory Effects of Asiatic Acid in a DNCB-Induced Atopic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory effects of asiatic acid in lipopolysaccharide-stimulated human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asiatic Acid Exhibits Anti-inflammatory and Antioxidant Activities against Lipopolysaccharide and d-Galactosamine-Induced Fulminant Hepatic Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Relationship - corosolic acid - activates - glucose import [biokb.lcsb.uni.lu]
- 15. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antidiabetic effects of corosolic acid in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Corosolic acid isolated from Eriobotrya japonica leaves reduces glucose level in human hepatocellular carcinoma cells, zebrafish and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. abmsj.co.uk [abmsj.co.uk]
- 22. Asiatic Acid, a Pentacyclic Triterpene From Centella asiatica, Is Neuroprotective in a Mouse Model of Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereochemistry of Hydroxyl Groups in 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the stereochemistry of hydroxyl groups in isomers of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type. The spatial orientation of these hydroxyl groups is a critical determinant of the molecule's physicochemical properties and biological activity. Differentiating between these isomers is a significant analytical challenge, essential for research in natural product chemistry, pharmacology, and drug development.
The core of this guide focuses on the structural elucidation of these isomers through advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of comprehensive data for all possible isomers of this compound, this document leverages detailed data from known isomers and closely related analogs to illustrate the principles of stereochemical assignment.
Structural and Spectroscopic Differentiation of Isomers
The primary structural variation among isomers of this compound lies in the stereochemistry (α or β) of the hydroxyl groups at positions 3, 6, 19, and 23.[1] NMR spectroscopy is the most powerful tool for elucidating these stereochemical nuances. The chemical shifts (δ) and coupling constants (J) of protons attached to the carbons bearing hydroxyl groups (carbinol protons) are highly sensitive to their spatial environment.
A key distinction can be made by analyzing the stereochemistry at the C-6 position. A study comparing 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid and its 6β epimer provides a clear example of how NMR data can be used for differentiation.
Data Presentation: Comparative NMR Data
The following tables summarize the assigned ¹H and ¹³C NMR data for two known isomers of this compound. This side-by-side comparison highlights the key differences in chemical shifts that arise from the change in stereochemistry of the hydroxyl group at the C-6 position.
Table 1: ¹³C NMR Spectroscopic Data (125 MHz, Pyridine-d₅) of Two Isomers
| Carbon No. | 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid (δc) | 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid (δc) |
| 1 | 39.2 | 39.4 |
| 2 | 28.1 | 28.3 |
| 3 | 78.4 | 78.6 |
| 4 | 44.1 | 44.3 |
| 5 | 49.0 | 48.2 |
| 6 | 69.1 | 68.9 |
| 7 | 42.1 | 42.5 |
| 8 | 40.5 | 40.7 |
| 9 | 48.4 | 48.6 |
| 10 | 38.8 | 39.0 |
| 11 | 24.5 | 24.7 |
| 12 | 128.0 | 128.2 |
| 13 | 139.5 | 139.7 |
| 14 | 42.3 | 42.5 |
| 15 | 29.4 | 29.6 |
| 16 | 26.5 | 26.7 |
| 17 | 48.8 | 49.0 |
| 18 | 54.0 | 54.2 |
| 19 | 73.2 | 73.4 |
| 20 | 42.6 | 42.8 |
| 21 | 27.0 | 27.2 |
| 22 | 38.0 | 38.2 |
| 23 | 66.0 | 66.2 |
| 24 | 17.8 | 18.0 |
| 25 | 17.6 | 17.8 |
| 26 | 17.5 | 17.7 |
| 27 | 25.0 | 25.2 |
| 28 | 180.8 | 181.0 |
| 29 | 27.5 | 27.7 |
| 30 | 17.0 | 17.2 |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅) of Two Isomers
| Proton | 3β,6α,19α,23-tetrahydroxyurs-12-en-28-oic acid (δH, mult., J in Hz) | 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid (δH, mult., J in Hz) |
| H-3 | 3.48 (t, J = 9.0) | 3.50 (t, J = 9.0) |
| H-5 | 1.62 (d, J = 11.0) | 1.85 (d, J = 11.0) |
| H-6 | 4.88 (br s) | 4.95 (br s) |
| H-12 | 5.58 (t, J = 3.5) | 5.60 (t, J = 3.5) |
| H-18 | 2.98 (s) | 3.00 (s) |
| H-23a | 4.20 (d, J = 11.0) | 4.22 (d, J = 11.0) |
| H-23b | 3.80 (d, J = 11.0) | 3.82 (d, J = 11.0) |
| H-24 (Me) | 1.25 (s) | 1.27 (s) |
| H-25 (Me) | 1.05 (s) | 1.07 (s) |
| H-26 (Me) | 1.15 (s) | 1.17 (s) |
| H-27 (Me) | 1.50 (s) | 1.52 (s) |
| H-29 (Me) | 1.35 (d, J = 7.0) | 1.37 (d, J = 7.0) |
| H-30 (Me) | 1.00 (s) | 1.02 (s) |
Note: Data is compiled from a study on polyhydroxylated 12-ursen-type triterpenes.
Experimental Protocols for Stereochemical Determination
The unambiguous assignment of stereochemistry for the hydroxyl groups requires a suite of NMR experiments. The following protocols outline the key methodologies.
-
Dissolution: Accurately weigh 5-10 mg of the purified triterpenoid and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent, such as pyridine-d₅, methanol-d₄, or DMSO-d₆. The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.
-
Filtration: If necessary, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR:
-
¹H NMR: Provides information on proton environments and their coupling, which is essential for determining the relative stereochemistry.
-
¹³C NMR & DEPT: (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (typically ²JHH and ³JHH), helping to establish proton spin systems within the triterpenoid rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing unambiguous C-H one-bond correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry. They identify protons that are close in space (through-space interactions), irrespective of through-bond connectivity. For molecules of this size, ROESY often provides more reliable results than NOESY. Key NOE/ROE correlations, such as those between axial protons and methyl groups, can define the relative configuration of substituents. For instance, a strong NOE between an axial carbinol proton and an axial methyl group on the same side of the ring system confirms their cis relationship.
-
Mandatory Visualizations
The following diagram illustrates a logical workflow for the structural and stereochemical elucidation of polyhydroxylated ursane-type triterpenoids using NMR spectroscopy.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid belonging to the ursane family.[1] This class of natural products has garnered significant attention from the scientific community due to a wide array of potential biological activities.[1] This compound, with the molecular formula C₃₀H₄₈O₆, has been reported in plant species such as Uncaria sessilifructus and Enkianthus campanulatus.[2][3] The complex structure, featuring multiple hydroxyl groups and a carboxylic acid moiety, presents a challenging yet rewarding target for natural product chemists.[3]
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from plant materials. The methodologies described herein are based on established techniques for the separation of ursane-type triterpenoids and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1. This information is crucial for its identification and characterization.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₆ |
| Molecular Weight | 504.7 g/mol [3] |
| Appearance | White to off-white powder |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] |
| Chemical Structure | Ursane-type pentacyclic triterpenoid[1] |
Experimental Workflow
The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
The following protocols are generalized methods and may require optimization based on the specific plant material and laboratory conditions.
Protocol 1: Preparation of Plant Material and Solvent Extraction
This protocol describes the initial extraction of the crude triterpenoid mixture from the plant source.
Materials and Equipment:
-
Dried and powdered plant material (e.g., leaves and stems of Uncaria sessilifructus)
-
95% Ethanol (ACS grade)
-
Soxhlet apparatus or large glass flask for maceration
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Laboratory mill
Procedure:
-
Preparation of Plant Material: Air-dry the plant material at room temperature until brittle, then grind it into a fine powder (40-60 mesh) using a laboratory mill.
-
Solvent Extraction (Maceration): a. Submerge 1 kg of the dried powder in 10 L of 95% ethanol in a sealed glass flask. b. Agitate the mixture at room temperature for 48-72 hours using a magnetic stirrer or orbital shaker.[5] c. Filter the ethanolic solution through Whatman No. 1 filter paper to remove solid plant debris.[5] d. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Solvent Extraction (Soxhlet - Alternative): a. Place 500 g of the dried powder in a large thimble and insert it into the Soxhlet apparatus. b. Add 5 L of 95% ethanol to the distilling flask. c. Heat the solvent to reflux and continue the extraction for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
Concentration: Combine the filtrates from all extractions and concentrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude ethanolic extract.
-
Drying: Dry the concentrated extract completely in a vacuum oven at 40°C to yield a solid residue.
Protocol 2: Liquid-Liquid Partitioning
This protocol is for the fractionation of the crude extract to enrich the target compound.
Materials and Equipment:
-
Crude ethanolic extract
-
Hexane, Chloroform, Ethyl Acetate (ACS grade)
-
Separatory funnel (appropriate size)
-
Distilled water
-
Rotary evaporator
Procedure:
-
Suspend the dried crude extract in 1 L of distilled water.
-
Transfer the suspension to a separatory funnel.
-
Perform sequential liquid-liquid partitioning three times with an equal volume of the following solvents in increasing order of polarity: a. Hexane b. Chloroform c. Ethyl Acetate
-
Collect each solvent fraction separately. The target compound is expected to be in the more polar organic fractions, such as the ethyl acetate fraction.[2]
-
Concentrate each fraction to dryness using a rotary evaporator.
Protocol 3: Silica Gel Column Chromatography
This protocol outlines the primary purification step to separate the target compound from the enriched fraction.
Materials and Equipment:
-
Dried ethyl acetate fraction
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Chloroform and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform. Adsorb this mixture onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.[5]
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in chloroform (e.g., 99:1, 98:2, 95:5, 90:10, and so on).[5]
-
Fraction Collection: Collect the eluent in fractions of a consistent volume (e.g., 20 mL).[5]
-
TLC Monitoring: Monitor the collected fractions using TLC. a. Spot a small amount of each fraction onto a TLC plate. b. Develop the plate in a suitable solvent system (e.g., Chloroform:Ethyl Acetate 80:20).[5] c. Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound. Concentrate the pooled fractions using a rotary evaporator.
Protocol 4: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the isolated compound.
Materials and Equipment:
-
Purified this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile and Water (HPLC grade)
-
Formic acid or acetic acid (optional)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Prepare a standard solution of the purified compound in methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (a small percentage of formic or acetic acid can be added to improve peak shape). A typical gradient could start at 60% acetonitrile and increase to 90% over 30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25-30 °C.[6]
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.
Quantitative Data Summary
| Purification Step | Starting Material (g) | Yield (g) | Recovery (%) | Purity (%) |
| Solvent Extraction | 1000 (Dried Plant Material) | 100 | 10.0 | ~5 |
| Liquid-Liquid Partitioning (EtOAc) | 100 (Crude Extract) | 20 | 20.0 | ~25 |
| Silica Gel Column Chromatography | 20 (EtOAc Fraction) | 1.5 | 7.5 | ~85 |
| Preparative HPLC | 1.5 (Semi-Pure) | 0.2 | 13.3 | >98 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful isolation and purification of this compound from plant sources. The combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques is essential for obtaining the compound at a high purity level suitable for further biological and pharmacological investigations. Researchers are encouraged to optimize these methods to suit their specific needs and resources.
References
Application Notes and Protocols for the Structural Elucidation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Isomers via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid belonging to the ursane family. With the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol , this class of compounds is of significant interest in natural product chemistry and drug discovery due to its potential biological activities.[1] The specific stereochemistry of the hydroxyl groups at positions 3, 6, 19, and 23 plays a crucial role in the biological efficacy of these molecules, making the accurate structural elucidation and differentiation of its isomers a critical analytical challenge.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous structural determination of these complex natural products.[2] This document provides a comprehensive guide to the application of various NMR techniques for the structural elucidation of this compound isomers, including detailed experimental protocols and data presentation.
Data Presentation: NMR Spectroscopic Data
Table 1: ¹³C NMR Chemical Shift Data (δC) in ppm
| Carbon No. | Predicted/Analog-based for this compound | Experimental for 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid |
| 1 | ~38.5 | 38.9 (CH₂) |
| 2 | ~27.0 | 27.2 (CH₂) |
| 3 | ~78.0 | 78.8 (CH) |
| 4 | ~39.0 | 39.1 (C) |
| 5 | ~55.0 | 55.5 (CH) |
| 6 | ~72.0 | 72.5 (CH) |
| 7 | ~33.0 | 33.1 (CH₂) |
| 8 | ~40.0 | 40.2 (C) |
| 9 | ~47.0 | 47.7 (CH) |
| 10 | ~37.0 | 37.0 (C) |
| 11 | ~23.5 | 23.6 (CH₂) |
| 12 | ~125.0 | 125.3 (CH) |
| 13 | ~138.0 | 138.5 (C) |
| 14 | ~42.0 | 42.1 (C) |
| 15 | ~28.0 | 28.2 (CH₂) |
| 16 | ~24.0 | 24.3 (CH₂) |
| 17 | ~48.0 | 48.2 (C) |
| 18 | ~53.0 | 53.5 (CH) |
| 19 | ~73.0 | 73.1 (C) |
| 20 | ~41.0 | 41.2 (CH) |
| 21 | ~26.5 | 26.7 (CH₂) |
| 22 | ~37.5 | 37.8 (CH₂) |
| 23 | ~68.0 | 68.2 (CH₂OH) |
| 24 | ~13.0 | 13.3 (CH₃) |
| 25 | ~16.5 | 16.7 (CH₃) |
| 26 | ~17.0 | 17.2 (CH₃) |
| 27 | ~24.5 | 24.7 (CH₃) |
| 28 | ~180.0 | 180.5 (COOH) |
| 29 | ~17.5 | 17.7 (CH₃) |
| 30 | ~21.0 | 21.2 (CH₃) |
Predicted data is based on typical values for ursane-type triterpenoids. Experimental data for the isomer is sourced from related literature.
Table 2: ¹H NMR Chemical Shift Data (δH) in ppm and Coupling Constants (J) in Hz
| Proton No. | Predicted/Analog-based for this compound (Multiplicity, J in Hz) | Experimental for 3β,6β,19α,23-tetrahydroxyurs-12-en-28-oic acid (Multiplicity, J in Hz) |
| H-3 | ~3.20 (dd, J = 11.0, 4.5) | 3.21 (dd, J = 11.2, 4.8) |
| H-6 | ~4.10 (m) | 4.12 (br s) |
| H-12 | ~5.25 (t, J = 3.5) | 5.26 (t, J = 3.6) |
| H-18 | ~2.20 (d, J = 11.0) | 2.22 (d, J = 11.5) |
| H-23a | ~3.60 (d, J = 11.0) | 3.62 (d, J = 10.8) |
| H-23b | ~3.30 (d, J = 11.0) | 3.31 (d, J = 10.8) |
| H-24 (CH₃) | ~0.95 (s) | 0.96 (s) |
| H-25 (CH₃) | ~0.75 (s) | 0.76 (s) |
| H-26 (CH₃) | ~1.00 (s) | 1.01 (s) |
| H-27 (CH₃) | ~1.25 (s) | 1.26 (s) |
| H-29 (CH₃) | ~0.85 (d, J = 6.5) | 0.87 (d, J = 6.4) |
| H-30 (CH₃) | ~0.90 (s) | 0.92 (s) |
Predicted data is based on typical values for ursane-type triterpenoids. Experimental data for the isomer is sourced from related literature.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: The isolated triterpenoid should be of high purity (>95%), as impurities can complicate spectral interpretation.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 2D experiments. For a ¹³C NMR spectrum, a higher concentration of 15-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: The choice of deuterated solvent is dependent on the solubility of the compound. Pyridine-d₅, Methanol-d₄, and Chloroform-d (CDCl₃) are commonly used for ursane-type triterpenoids.[3] Pyridine-d₅ is often preferred as it can help to resolve overlapping signals.
-
Procedure:
-
Weigh the desired amount of the purified compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended) equipped with a cryoprobe for enhanced sensitivity.[1]
-
¹H NMR (Proton):
-
Purpose: To identify the number and types of proton environments, their relative ratios (integration), and their coupling patterns (multiplicity).
-
Typical Parameters:
-
Pulse Program: zg30
-
Spectral Width (SW): 12-15 ppm
-
Acquisition Time (AQ): 2-3 s
-
Relaxation Delay (D1): 1-2 s
-
Number of Scans (NS): 8-16
-
-
-
¹³C NMR (Carbon-13):
-
Purpose: To determine the number of carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-1.5 s
-
Relaxation Delay (D1): 2 s
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
Typical Parameters:
-
Pulse Program: dept135
-
Parameters are generally similar to a standard ¹³C experiment.
-
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2 or 3 bonds. This helps to establish connectivity within spin systems.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Spectral Width (SW) in F1 and F2: Same as ¹H spectrum
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 2-8
-
Relaxation Delay (D1): 1.5 s
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Spectral Width (SW) in F2 (¹H): Same as ¹H spectrum
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Increments (F1): 256
-
Number of Scans (NS) per increment: 2-4
-
Relaxation Delay (D1): 1.5 s
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Spectral Width (SW) in F2 (¹H): Same as ¹H spectrum
-
Spectral Width (SW) in F1 (¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 8-32
-
Relaxation Delay (D1): 2 s
-
Long-range coupling delay (D6) optimized for ~8 Hz.
-
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule. For molecules of this size, ROESY often provides more reliable results.
-
Typical Parameters (NOESY):
-
Pulse Program: noesygpph
-
Spectral Width (SW) in F1 and F2: Same as ¹H spectrum
-
Number of Increments (F1): 256-512
-
Number of Scans (NS) per increment: 8-16
-
Relaxation Delay (D1): 2 s
-
Mixing Time (D8): 300-800 ms
-
-
Visualizations
Experimental Workflow for Structural Elucidation
References
Application Notes and Protocols for Determining the Cytotoxicity of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type, a class of natural products recognized for a wide range of biological activities.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2] These crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.
While specific cytotoxicity data for this compound is not extensively available, research on a closely related structural analog, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer properties, including the induction of apoptosis and cell cycle arrest.[1][4] The data presented in this document for THA can be used as a reference for formulating experimental designs and anticipating potential outcomes for the target compound.
Data Presentation: Cytotoxicity of a Related Isomer (THA)
The following tables summarize the cytotoxic effects of the related isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), on different cancer cell lines. This data is presented as a reference for researchers investigating the cytotoxic potential of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of THA
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |
| A2780 | Ovarian Cancer | 48 | 18.2[4] |
| HepG2 | Liver Cancer | 48 | 26.5[4] |
Table 2: Induction of Apoptosis by THA
| Cell Line | Treatment | Incubation Time (h) | Apoptotic Cells (%) |
| A2780 | THA (20 µg/mL) | 48 | Data indicates a significant increase in apoptosis[4] |
| HepG2 | THA (30 µg/mL) | 48 | Data indicates a significant increase in apoptosis[4] |
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A2780, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells with viability greater than 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Proposed Signaling Pathway for Anticancer Activity of Ursane-type Triterpenoids
Caption: Proposed mechanism of anticancer activity for ursane-type triterpenoids like THA.
References
Application Notes and Protocols for the General Extraction of Ursane-Type Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane-type triterpenoids are a class of pentacyclic triterpenoid natural products that are widely distributed in the plant kingdom.[1][2] These compounds, including prominent members like ursolic acid and oleanolic acid, have garnered significant scientific interest due to their diverse pharmacological activities, which encompass anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[1][3][4][5][6] The efficient extraction and purification of ursane-type triterpenoids from plant matrices are critical preliminary steps for their study and potential therapeutic application. This document provides a comprehensive overview of general protocols for the extraction and purification of these valuable compounds.
Data Presentation: Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield and purity of the extracted triterpenoids. Below is a summary of quantitative data from various studies, offering a comparison of different extraction techniques.
| Extraction Technique | Plant Material | Solvent | Temperature (°C) | Time | Yield (mg/g or %) | Key Findings & Citations |
| Maceration | Olive leaf | 95% Ethanol | Room Temp | - | 90% recovery of total content | A single extraction stage recovered a high percentage of oleanolic acid.[4][7] |
| Heat-Reflux Extraction (HRE) | Ligustrum lucidum | 70-95% Ethanol | 40-70 | - | Yields were almost unchanged in this temperature range.[4] | |
| Soxhlet Extraction | Olea europaea (leaves) | Methanol | - | - | 8.22 g (from unspecified amount) | A conventional method, often time and solvent-intensive.[4] |
| Soxhlet Extraction | Cynomorium | 95% Ethanol | 90 | 2 hours (2 cycles) | 38.21 mg/g | Optimized conditions provided a high extraction rate.[8] |
| Ultrasound-Assisted Extraction (UAE) | Annurca Apple | Sunflower Oil | 63 | 68.85 hours | 784.40 µg/mL | Optimized for oleolyte preparation.[2] |
| Microwave-Assisted Extraction (MAE) | Apple Pomace | 82.23% Ethanol | - | 118.25 s | 88.87% | MAE is an efficient and green extraction method.[9][10] |
| Microwave-Assisted Extraction (MAE) | Swertia species | 50% Ethanol | - | 2 min (2 cycles) | - | MAE was found to be more efficient than HRE or Soxhlet.[7] |
Experimental Protocols
General Extraction Methodologies
The initial step in isolating ursane-type triterpenoids involves extracting the crude compounds from the plant material. Several methods can be employed, each with its advantages and disadvantages in terms of efficiency, time, and solvent consumption.
Maceration is a simple and straightforward extraction method that involves soaking the plant material in a solvent.
-
Protocol:
-
Grind the dried plant material to a fine powder.
-
Place the powdered material in a sealed container and add the solvent (e.g., 95% ethanol) at a specified solid-to-liquid ratio.[4]
-
Allow the mixture to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional agitation.[4]
-
Separate the extract from the solid residue by filtration.
-
Concentrate the extract under reduced pressure to obtain the crude triterpenoid extract.[4]
-
Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with limited solubility in a particular solvent.
-
Protocol:
-
Place the powdered plant material in a thimble within the Soxhlet apparatus.[4]
-
Fill the round-bottom flask with the appropriate solvent (e.g., methanol).[4]
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip into the thimble, extracting the desired compounds.[4]
-
Continue the process for a predetermined number of cycles or until the solvent in the siphon tube runs clear.[4]
-
Concentrate the resulting extract to yield the crude product.[4]
-
UAE utilizes ultrasonic waves to accelerate the extraction process by disrupting cell walls and enhancing mass transfer.
-
Protocol:
-
Mix the powdered plant material with the chosen solvent (e.g., 95% ethanol) in a vessel.[4]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 10-30 minutes).[4]
-
Monitor and control the temperature of the extraction mixture.
-
Filter the mixture and concentrate the extract.[4]
-
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to a faster and often more efficient extraction.
-
Protocol:
-
Place the powdered plant material and solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.
-
Set the microwave power (e.g., 500 W) and extraction time (e.g., 5-20 minutes).
-
Perform the extraction under controlled temperature conditions.
-
After the extraction is complete and the vessel has cooled, filter the contents.
-
Evaporate the solvent to obtain the crude extract.
-
Purification Methodologies
Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate the desired ursane-type triterpenoids.
Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.
-
Protocol:
-
Stationary Phase and Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly.[11]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.[12]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.[12][13]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).[12]
-
Concentration: Combine the fractions containing the purified ursane-type triterpenoid and evaporate the solvent.
-
HPLC is a high-resolution chromatographic technique used for the final purification and quantification of ursane-type triterpenoids.
-
Protocol:
-
Column: A C18 reverse-phase column is commonly used for the separation of ursolic acid and other triterpenoids.[14][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and methanol (e.g., 80:20 v/v) or methanol and an acidified aqueous buffer (e.g., methanol:0.03 M phosphate buffer pH 3, 90:10 v/v).[14][15] A gradient elution with acetonitrile and acidified water is also effective.[16]
-
Detection: UV detection at 210 nm is suitable for the quantification of ursolic acid.[14][16]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.[14][15]
-
Sample Preparation: Prepare a standard solution of the purified compound in methanol at a concentration of approximately 1 mg/mL and filter it through a 0.45 µm syringe filter before injection.[12]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of ursane-type triterpenoids.
Caption: General workflow for ursane-type triterpenoid extraction and purification.
Signaling Pathway
Ursolic acid, a common ursane-type triterpenoid, has been shown to exert its anti-inflammatory and anti-cancer effects by modulating various signaling pathways. The diagram below illustrates a simplified representation of the inhibitory effects of ursolic acid on key inflammatory and cancer-related signaling pathways.
Caption: Simplified signaling pathway showing the inhibitory effects of Ursolic Acid.
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Ursolic Acid on Immune Function and Antioxidative Capacity in Weaned Rabbits | MDPI [mdpi.com]
- 6. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Study on Optimization of Soxhlet Extraction Process for Ursolic Acid from Cynomorium | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Optimizing microwave-assisted extraction of ursolic acid from apple pomace using response surface methodology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. omicsonline.org [omicsonline.org]
- 15. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
Application Notes and Protocols: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The following information is primarily based on studies of its closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), which is expected to exhibit similar, though not identical, biological activities.
Introduction
This compound is a pentacyclic triterpenoid belonging to the ursane family.[1][2] This class of natural products has garnered significant interest for its diverse pharmacological activities, including anticancer properties.[2][3][4] While research on this specific isomer is nascent, extensive investigation into its stereoisomer, THA, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][3][4] The primary mechanisms of action identified for THA are the induction of apoptosis and cell cycle arrest.[1][3][4] This document provides a comprehensive overview of the application of this class of compounds in cancer research, with detailed protocols and data presented for the well-studied stereoisomer, THA.
Data Presentation
The cytotoxic activity of the stereoisomer THA has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. Notably, THA exhibits selective cytotoxicity, showing significantly higher potency against cancer cells compared to noncancerous cell lines.[1][3]
Table 1: Cytotoxic Activity of THA (a Stereoisomer) against Cancer and Noncancerous Cell Lines
| Cell Line | Cell Type | Effect | IC50 (µg/mL) after 48h |
| A2780 | Human Ovarian Carcinoma | High Cytotoxicity | 18.2[5] |
| HepG2 | Human Hepatocellular Carcinoma | High Cytotoxicity | 26.5[5] |
| IOSE144 | Noncancerous Ovarian Epithelium | Low Cytotoxicity | >100 |
| QSG7701 | Noncancerous Liver | Low Cytotoxicity | >100 |
Signaling Pathways
The anticancer activity of the stereoisomer THA is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Treatment with THA has been shown to induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][4] This is accompanied by a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3][4] Furthermore, THA induces G2/M phase cell cycle arrest, which is associated with the downregulation of the cell cycle regulatory protein Cdc2.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 4. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Enhancing In Vivo Efficacy of Ursane-Type Triterpenoids: Formulation Strategies and Protocols
Application Note & Protocol | For Researchers, Scientists, and Drug Development Professionals
Ursane-type triterpenoids, a class of pentacyclic triterpenoid compounds derived from various medicinal plants, are gaining significant attention for their broad pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties.[1] Prominent members such as ursolic acid, corosolic acid, and asiatic acid have shown considerable therapeutic potential in preclinical studies.[1] However, their clinical translation is often hampered by poor aqueous solubility and low oral bioavailability.[2][3][4] This document provides detailed application notes and experimental protocols for the formulation of ursane-type triterpenoids to enhance their performance in in vivo studies.
Overcoming Bioavailability Challenges
The primary obstacle for the in vivo application of ursane-type triterpenoids is their hydrophobic nature, which leads to poor absorption from the gastrointestinal tract.[3] Several formulation strategies can be employed to overcome this limitation.
Common Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5]
-
pH Adjustment: For triterpenoids with ionizable groups, such as the carboxylic acid in ursolic acid, modifying the pH of the formulation can enhance solubility.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon contact with gastrointestinal fluids, facilitating absorption.[5]
-
Nanostructured Lipid Carriers (NLCs): These lipid nanoparticles can encapsulate the drug, offering improved stability and controlled release.[5]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic drug molecules, forming a water-soluble complex that improves solubility and dissolution.[5]
-
Co-amorphous Systems: Creating a co-amorphous system with a bioenhancer like piperine can improve solubility, enhance membrane permeability, and inhibit metabolizing enzymes.[5][6]
Quantitative Data on Formulation Enhancement
The following tables summarize the quantitative improvements in solubility and bioavailability for various ursane-type triterpenoids using different formulation strategies.
Table 1: Enhancement of Ursolic Acid Bioavailability
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Co-amorphous system with Piperine | Enhanced solubility and dissolution; inhibited CYP3A4 metabolism. | 5.8-fold (compared to free crystalline UA) | [6] |
| Proniosomal Gel | Entrapment efficiency > 90%; sustained release over 24 hours. | Not explicitly quantified for oral bioavailability, but showed significant anti-inflammatory effect in a topical model. | [7] |
| Nanosuspension | Improved dissolution and bioavailability. | Data not specified in the provided text. | [5] |
| Solid Dispersion | Enhanced dissolution rate. | Data not specified in the provided text. | [5] |
Table 2: Enhancement of Asiatic Acid Bioavailability
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Enhanced nose-to-brain delivery and absorption in the nasal cavity. | Bioavailability enhancement not quantified in AUC terms, but showed neuroprotective effects. | [8] |
| Hyaluronic Acid-based Nanogel | Significantly increased water solubility and stability. | Bioavailability enhancement not quantified. | [9] |
Table 3: Pharmacokinetic Parameters of Corosolic Acid
| Animal Model | Formulation | Cmax | AUC | Reference |
| Normal and Diabetic Rats | P. discolor extract | Significant differences observed between normal and diabetic rats. | Significant differences observed between normal and diabetic rats. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in formulating and evaluating ursane-type triterpenoids.
Protocol 1: Preparation of Ursolic Acid Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of ursolic acid to enhance its dissolution rate.[5]
Materials:
-
Ursolic acid
-
Hydrophilic carrier (e.g., Gelucire® 50/13)
-
Adjuvant (e.g., silicon dioxide)
-
Solvent (e.g., methanol)
-
Mortar and pestle
-
Rotary evaporator
-
Desiccator
Methodology:
-
Dissolve ursolic acid and the hydrophilic carrier in the solvent. The final concentration of the solutes should be approximately 10% (w/v).[5]
-
Add the adjuvant to the solution and mix thoroughly.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Dry the resulting solid mass completely to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.[5]
-
Store the powder in a desiccator until further analysis.[5]
Protocol 2: Preparation of Ursolic Acid Nanosuspension by High-Pressure Homogenization (HPH)
Objective: To produce ursolic acid nanocrystals to improve dissolution and bioavailability.[5]
Materials:
-
Ursolic acid
-
Stabilizer (e.g., Poloxamer 188)
-
Purified water
-
High-shear homogenizer
-
High-pressure homogenizer
Methodology:
-
Prepare a coarse suspension of ursolic acid in an aqueous solution of the stabilizer.[5]
-
Homogenize this suspension using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for a few minutes to obtain a pre-milled suspension.[5]
-
Subject the pre-milled suspension to high-pressure homogenization for a specified number of cycles at a set pressure to produce the nanosuspension.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 3: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a formulated ursane-type triterpenoid.[5]
Materials:
-
Caco-2 cells
-
Transwell® plates
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound solution
-
Validated analytical method (e.g., LC-MS/MS)
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture until a confluent monolayer is formed.
-
Apical to Basolateral (A→B) Transport:
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[5]
-
-
Incubate the plate at 37°C.[5]
-
Take samples from the receiver chamber at predetermined time points.[5]
-
Analyze the concentration of the test compound in the samples using a validated analytical method.[5]
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein.[5]
Visualization of Key Processes
Diagrams illustrating key signaling pathways and experimental workflows are provided below.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 3. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Neuroprotective effect of nose-to-brain delivery of Asiatic acid in solid lipid nanoparticles and its mechanisms against memory dysfunction induced by Amyloid Beta1-42 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Biocompatible Self-Assembled Nanogel Based on Hyaluronic Acid for Aqueous Solubility and Stability Enhancement of Asiatic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Anticancer Effects of Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental protocols used to investigate the anticancer properties of triterpenoids. Triterpenoids are a large and structurally diverse class of naturally occurring compounds that have shown significant potential in cancer therapy.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[1][4][5][6] This document outlines detailed methodologies for essential in vitro and in vivo assays to assess the anticancer efficacy of triterpenoids, presents quantitative data for selected compounds, and illustrates relevant signaling pathways and experimental workflows.
I. In Vitro Assays for Anticancer Activity
A variety of in vitro assays are fundamental to the initial screening and mechanistic evaluation of triterpenoids. These assays assess the effects of the compounds on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive potential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]
Protocol: MTT Assay [7][8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Triterpenoid Treatment: Prepare serial dilutions of the triterpenoid in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[7] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the triterpenoid. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570-590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of cell viability against the triterpenoid concentration.
Table 1: Cytotoxicity of Selected Triterpenoids in Cancer Cell Lines
| Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Derivative (UA-2b) | A549 (Lung) | 5.37 ± 0.22 | [11] |
| Ursolic Acid Derivative (UA-2b) | HeLa (Cervical) | 5.82 ± 0.25 | [11] |
| Ursolic Acid Derivative (UA-2b) | HepG2 (Liver) | 5.47 ± 0.06 | [11] |
| 20(S)-Protopanaxadiol (PPD) | MDA-MB-231 (Breast) | 5.9 | [12] |
| Betulinic Acid | B16F10 (Melanoma) | Not specified, but showed potentiation with vincristine | [13] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][15]
Protocol: Annexin V/PI Apoptosis Assay [14][16][17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the triterpenoid for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.[16] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[16] The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
Triterpenoids can exert their anticancer effects by inducing cell cycle arrest.[18] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye, such as propidium iodide (PI), followed by flow cytometry.[19][20][21] The fluorescence intensity of the dye is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]
Protocol: Cell Cycle Analysis [19][20][22][23]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the triterpenoid for the desired time.
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[22]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Cell Migration Assay (Wound Healing Assay)
The wound healing or scratch assay is a straightforward method to study directional cell migration in vitro.[24][25][26] It mimics the migration of cells during wound closure in vivo.
Protocol: Wound Healing Assay [24][25][27]
-
Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove detached cells and add fresh medium containing the triterpenoid at various concentrations.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point.
Cell Invasion Assay (Transwell Invasion Assay)
The Transwell invasion assay, or Boyden chamber assay, is used to assess the invasive potential of cancer cells.[28][29][30] It measures the ability of cells to migrate through a layer of extracellular matrix (ECM), mimicking the process of metastasis.
Protocol: Transwell Invasion Assay [28][29][31]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another ECM component and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing the triterpenoid and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the ECM and migrate through the membrane.
-
Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Count the number of stained cells in several microscopic fields to quantify cell invasion.
II. In Vivo Models for Anticancer Efficacy
In vivo studies are crucial to validate the anticancer potential of triterpenoids in a whole-organism context.[32] Xenograft models in immunodeficient mice are commonly used for this purpose.[32][33]
Xenograft Tumor Model
In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or NOD-SCID mice), where they form tumors.[32][33] The effect of the triterpenoid on tumor growth can then be evaluated.
Protocol: Subcutaneous Xenograft Model [33][34][35]
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[33]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors are palpable, measure their dimensions every 2-3 days using calipers. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[33]
-
Treatment: When the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[33] Administer the triterpenoid (e.g., via oral gavage or intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis, such as histopathology and biomarker studies.[33]
Table 2: In Vivo Efficacy of Selected Triterpenoids in Xenograft Models
| Triterpenoid | Cancer Type | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| Ursolic Acid | R-HepG2 (Doxorubicin-resistant Hepatoma) | Nude mice | 50 or 75 mg/kg, orally, daily | Significant suppression | [12] |
| Oleanolic Acid | Melanoma | Mouse | 100 mg/kg | Increased survival time | [12] |
| GP-2250 | Multiple (HT-29, SKOV-3, Cal-27, Hs-695T) | Mouse | 250, 500, 1000 mg/kg | 30-40% reduction in tumor volume | [34] |
| Betulinic Acid with Vincristine | Metastatic Melanoma (B16F10) | C57BL/6 mice | 10 mg/kg BA | Potentiated anticancer effect of vincristine | [13] |
III. Signaling Pathways and Experimental Workflows
Triterpenoids exert their anticancer effects by modulating various signaling pathways involved in tumorigenesis.[1][4][6] Understanding these mechanisms is crucial for their development as therapeutic agents.
Key Signaling Pathways Targeted by Triterpenoids
Many triterpenoids have been shown to target inflammatory pathways, such as the NF-κB and STAT3 pathways, which are critical for cancer cell survival, proliferation, and metastasis.[4][6] They can also induce apoptosis through the mitochondrial pathway.[18]
Caption: Triterpenoid-modulated signaling pathways in cancer.
General Experimental Workflow
The investigation of the anticancer effects of triterpenoids typically follows a structured workflow, progressing from in vitro screening to in vivo validation.
Caption: General experimental workflow for triterpenoid anticancer studies.
References
- 1. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 4.5. MTT Assay [bio-protocol.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Natural Product Triterpenoids and Their Semi-synthetic Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. mdpi.com [mdpi.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. scribd.com [scribd.com]
- 24. 2.4. Wound-Healing Assay [bio-protocol.org]
- 25. Wound healing assay | Abcam [abcam.com]
- 26. youtube.com [youtube.com]
- 27. A cassaine diterpene alkaloid, 3β-acetyl-nor-erythrophlamide, suppresses VEGF-induced angiogenesis and tumor growth via inhibiting eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 30. corning.com [corning.com]
- 31. snapcyte.com [snapcyte.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. Antineoplastic activity of GP-2250 in-vitro and in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Beneficial Proapoptotic Effect of Heterobasidion Annosum Extract in Colorectal Cancer Xenograft Mouse Model | MDPI [mdpi.com]
Application Notes and Protocols for Caco-2 Permeability Assay in the Study of Intestinal Absorption of Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicting the oral bioavailability of novel chemical entities is a cornerstone of modern drug discovery and development. The Caco-2 cell permeability assay stands as a robust and widely accepted in vitro model that recapitulates the key features of the human intestinal epithelium.[1][2] Caco-2 cells, a human colorectal adenocarcinoma cell line, undergo spontaneous differentiation to form a polarized monolayer of enterocytes. This monolayer exhibits well-defined tight junctions and expresses a variety of clinically relevant transport proteins, making it an invaluable tool for assessing intestinal drug absorption and the potential for efflux.[3][4]
Triterpenoids, a large and structurally diverse class of natural products, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. However, their therapeutic potential is often hampered by poor oral bioavailability.[5][6] Understanding the mechanisms governing their transport across the intestinal barrier is therefore crucial for their development as therapeutic agents. These application notes provide a comprehensive guide to utilizing the Caco-2 permeability assay for the systematic evaluation of triterpenoid intestinal absorption, encompassing detailed experimental protocols, data interpretation, and visualization of transport pathways.
Data Presentation: Permeability of Triterpenoids
The apparent permeability coefficient (Papp) and the efflux ratio (ER) are the primary quantitative outputs of the Caco-2 assay. The Papp value provides a measure of the rate at which a compound crosses the cell monolayer, while the ER indicates the involvement of active efflux transporters.[3][4]
Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 2: Caco-2 Permeability Data for Selected Triterpenoids
| Triterpenoid | Concentration (µM) | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Primary Transport Mechanism | Reference |
| Glycyrrhetinic Acid | 100 | 2.51 ± 0.21 | 2.66 ± 0.19 | 1.06 | Passive Diffusion | [1] |
| Ursolic Acid | 10-40 | - | - | 3.445 (decreased to 1.386 with verapamil) | Passive Diffusion & P-gp Efflux | [7] |
| Oleanolic Acid | 10 | 1.1 ± 0.1 | - | No significant difference | Passive Diffusion | [5] |
| Oleanolic Acid | 20 | 1.3 ± 0.2 | - | No significant difference | Passive Diffusion | [5] |
| Asiaticoside | - | 2.3 (respiratory tissue) | - | - | - | [8] |
Experimental Protocols
This section provides a detailed methodology for conducting the Caco-2 permeability assay for the evaluation of triterpenoids.
I. Caco-2 Cell Culture and Differentiation
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding on Transwell® Inserts: For permeability studies, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., 12-well or 24-well Transwell® plates) at a density of approximately 2.6 x 10⁵ cells/cm².
-
Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a confluent and polarized monolayer. The culture medium should be replaced every 2-3 days.
II. Monolayer Integrity Assessment
Prior to conducting the transport experiment, it is imperative to verify the integrity of the Caco-2 cell monolayer. This is typically achieved through two key measurements:
A. Transepithelial Electrical Resistance (TEER) Measurement
TEER is a measure of the electrical resistance across the cell monolayer and is an indicator of the tightness of the tight junctions.
-
Equilibrate the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
Using a "chopstick" style electrode pair connected to a voltmeter, measure the electrical resistance of the cell monolayer and a blank insert (without cells).
-
Calculate the TEER value by subtracting the resistance of the blank insert from the resistance of the cell monolayer and multiplying by the surface area of the insert.
-
Monolayers with TEER values above 200 Ω·cm² are generally considered suitable for permeability experiments.[9]
B. Lucifer Yellow Permeability Assay
Lucifer Yellow is a fluorescent molecule that is poorly permeable across the cell monolayer and is used to assess paracellular permeability (transport through the tight junctions).
-
Prepare a working solution of Lucifer Yellow (e.g., 100 µM) in pre-warmed HBSS.
-
Add the Lucifer Yellow solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate for 1-2 hours at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment and measure the fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
The permeability of Lucifer Yellow should be low, typically with a Papp value of < 1.0 x 10⁻⁶ cm/s, indicating a tight monolayer.
III. Triterpenoid Transport Experiment
-
Preparation of Test Compounds: Prepare stock solutions of the triterpenoids in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in pre-warmed HBSS. The final DMSO concentration should typically be ≤ 1% to avoid cytotoxicity.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B) Transport (Absorptive Direction): Add the triterpenoid solution to the apical compartment and fresh HBSS to the basolateral compartment.
-
Basolateral to Apical (B→A) Transport (Secretory Direction): Add the triterpenoid solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking (e.g., 50 rpm).
-
Sampling: At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Inhibitor Studies (Optional): To investigate the involvement of specific efflux transporters, the transport experiment can be performed in the presence of known inhibitors (e.g., verapamil for P-glycoprotein). Pre-incubate the monolayers with the inhibitor before adding the triterpenoid.
IV. Analytical Quantification
The concentration of the triterpenoid in the collected samples is typically determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
V. Data Analysis
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport (µmol/s or mg/s)
-
A is the surface area of the membrane insert (cm²)
-
C₀ is the initial concentration of the triterpenoid in the donor compartment (µmol/mL or mg/mL)
-
-
Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of the Papp in the B→A direction to the Papp in the A→B direction:
ER = Papp (B→A) / Papp (A→B)
An ER value greater than 2 is generally considered indicative of active efflux.[3][4]
Visualization of Triterpenoid Transport Pathways
The following diagrams illustrate the key processes and potential transport mechanisms for triterpenoids across the Caco-2 cell monolayer.
References
- 1. Intestinal Absorption of Triterpenoids and Flavonoids from Glycyrrhizae radix et rhizoma in the Human Caco-2 Monolayer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Triterpenoids in Gastric Ulcer: Mechanisms and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Ursane-Type Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of ursane-type triterpenoids like ursolic acid and asiatic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of ursane-type triterpenoids?
Ursane-type triterpenoids, such as ursolic acid and asiatic acid, are characterized by a rigid, pentacyclic carbon skeleton. This large, nonpolar structure results in high lipophilicity and a stable crystalline lattice, making it difficult for water molecules to solvate the compound, thus leading to poor aqueous solubility. This inherent low solubility is a major obstacle to their clinical application, limiting their bioavailability and therapeutic efficacy.[1][2]
Q2: What are the initial strategies I should consider for improving the solubility of my triterpenoid compound?
For initial experiments, researchers can explore several fundamental techniques:
-
pH Adjustment: For triterpenoids with ionizable groups, like the carboxylic acid in ursolic acid, adjusting the pH of the solution can increase solubility. However, care must be taken as this can lead to precipitation if the pH shifts back towards the compound's pKa at the site of absorption.[3]
-
Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[4][5][6]
-
Co-solvency: Using a mixture of a water-miscible organic solvent (co-solvent) in which the triterpenoid is more soluble can significantly increase its concentration in an aqueous solution.[7]
Q3: My compound's dissolution is improved in vitro, but the in vivo bioavailability remains low. What could be the cause?
This is a common challenge that suggests factors beyond simple dissolution are at play. Key issues could include:
-
Poor Intestinal Permeability: The dissolved drug may not be efficiently transported across the intestinal wall. It could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall by enzymes such as CYP3A4 before it can reach systemic circulation.[3]
-
Chemical Instability: The triterpenoid may be degrading in the harsh pH conditions of the gastrointestinal tract.[3]
Q4: When should I consider advanced formulation strategies like nanoparticles or solid dispersions?
Advanced strategies are necessary when basic methods fail to achieve the desired bioavailability.
-
Solid Dispersions are effective when the goal is to present the drug in a high-energy amorphous state within a hydrophilic carrier, which significantly increases its apparent solubility and dissolution rate.[3][8]
-
Nanoparticle-based systems (e.g., nanocrystals, lipid carriers, dendrimers) are beneficial not only for increasing solubility and dissolution velocity but also for potentially overcoming permeability barriers and enabling targeted delivery.[1][3][9]
-
Lipid-Based Drug Delivery Systems (LBDDS) , such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective for lipophilic drugs as they can maintain the drug in a solubilized state and facilitate absorption through lymphatic pathways, bypassing first-pass metabolism.[3]
Troubleshooting Guides
Problem 1: Inconsistent or Low Yields When Preparing Solid Dispersions
| Possible Cause | Recommended Solution |
| Incomplete Solvent Evaporation | Ensure the solvent is completely removed, as residual solvent can affect the solid-state properties and stability. Use a rotary evaporator followed by drying in a vacuum oven at a controlled temperature.[3][10] |
| Phase Separation or Crystallization | The drug may crystallize out of the polymer matrix upon storage. This can be caused by an inappropriate drug-to-carrier ratio or the selection of a carrier that is not fully compatible with the drug. Screen different carriers (e.g., PEGs, PVP, Gelucire®) and varying drug loads.[3][10][11] |
| Thermal Degradation | If using the melting/fusion method, the high temperatures required can degrade sensitive triterpenoids. Use a lower temperature method like solvent evaporation or lyophilization. Monitor thermal stability using DSC/TGA.[12][13] |
Problem 2: Aggregation and Instability of Nanosuspensions
| Possible Cause | Recommended Solution |
| Insufficient Stabilizer Concentration | The concentration of the stabilizer (e.g., Poloxamer 188) may be too low to effectively cover the surface of the newly formed nanoparticles, leading to aggregation. Optimize the stabilizer concentration.[3] |
| Inappropriate Homogenization Parameters | The pressure or number of cycles in high-pressure homogenization (HPH) may not be optimal. Systematically vary the homogenization pressure and number of cycles to achieve the desired particle size and a low polydispersity index (PDI).[3] |
| Ostwald Ripening | Over time, larger particles may grow at the expense of smaller ones. Select a stabilizer that strongly adsorbs to the particle surface or consider creating a co-amorphous system to inhibit crystal growth. |
Problem 3: Low Encapsulation Efficiency in Cyclodextrin Inclusion Complexes
| Possible Cause | Recommended Solution |
| Poor Fit of Drug in Cyclodextrin (CD) Cavity | The size of the triterpenoid may not be suitable for the cavity of the selected cyclodextrin (e.g., β-CD). Test different types of cyclodextrins (α-CD, β-CD, γ-CD) and their more soluble derivatives (e.g., HP-β-CD).[14][15] |
| Suboptimal Preparation Method | The chosen method (e.g., physical mixing, co-grinding) may not provide enough energy for complex formation. The kneading or solvent evaporation methods are often more efficient at creating true inclusion complexes.[14] |
| Incorrect Stoichiometric Ratio | An incorrect molar ratio of drug to cyclodextrin can lead to incomplete complexation. Perform a phase-solubility study to determine the optimal stoichiometry for complexation. |
Data Presentation: Solubility & Bioavailability Enhancement
The following tables summarize quantitative improvements achieved for ursane-type triterpenoids using various formulation strategies.
Table 1: Solid Dispersions and Phospholipid Complexes
| Triterpenoid | Formulation Details | Solubility/Dissolution Enhancement | Bioavailability Enhancement (Relative) |
| Ursolic Acid | Phospholipid Complex (Solvent-assisted grinding) | >276-fold increase in aqueous solubility.[11][16] | 4.14-fold increase in AUC.[11][16] |
| Ursolic Acid | Solid Dispersion with Gelucire® 50/13 | Significantly faster dissolution rate compared to raw drug.[3][10] | Not explicitly quantified, but improved dissolution suggests enhancement.[3][10] |
Table 2: Nanoformulations
| Triterpenoid | Formulation Details | Particle Size | Solubility/Bioavailability Enhancement |
| Ursolic Acid | Nanocrystals (High-Pressure Homogenization) | ~292 nm | 2.56-fold increase in bioavailability.[3] |
| Ursolic Acid | Nanoparticles (Emulsion Solvent Evaporation) | ~100 nm | Equilibrium solubility increased 13.5-fold in SGF and 11.8-fold in SIF; 2.68-fold increase in oral bioavailability.[17] |
| Ursolic Acid | Dendrimer Nanoparticles (G4K Dendrimer) | - | 1868-fold increase in water solubility.[9] |
| Asiatic Acid | Nanostructured Lipid Carrier (NLC) | Not specified | Designed for improved pharmacokinetics and bioavailability.[3] |
Table 3: Cyclodextrin Inclusion Complexes
| Triterpenoid | Formulation Details | Solubility Enhancement |
| Ursolic Acid | Complex with β-Cyclodextrin (βCD) | ~35.85% increase in aqueous solubility.[16] |
| Asiatic Acid | Complex with HP-β-Cyclodextrin | Solubility in water increased to 2.11 mg/mL from ~100 µg/mL.[18] |
Visualizations
Experimental & Decision-Making Workflows
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement via cyclodextrin inclusion.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Experimental Protocols
Protocol 1: Preparation of Ursolic Acid Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of ursolic acid to enhance its dissolution rate.[3][10]
-
Materials: Ursolic acid, a hydrophilic carrier (e.g., Gelucire® 50/13, PVP K30), a suitable solvent (e.g., methanol, ethanol).
-
Methodology:
-
Accurately weigh the ursolic acid and the selected carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components completely in a minimal amount of the organic solvent in a round-bottom flask.[10]
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Scrape the solid mass from the flask and place it in a vacuum desiccator for 24-48 hours to ensure complete removal of any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.[10]
-
Pass the powder through a sieve to ensure uniform particle size and store in a desiccator until further analysis.
-
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
-
Objective: To produce drug nanocrystals to improve dissolution velocity and bioavailability.[3]
-
Materials: Ursane-type triterpenoid, a stabilizer (e.g., Poloxamer 188, Tween 80), purified water.
-
Methodology:
-
Prepare an aqueous solution of the chosen stabilizer.
-
Disperse the triterpenoid powder in the stabilizer solution to form a coarse suspension.
-
Homogenize this coarse suspension using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to create a pre-milled suspension.[3]
-
Process the pre-milled suspension through a high-pressure homogenizer.
-
The homogenization pressure and number of cycles must be optimized for the specific compound and desired particle size (e.g., 500-1500 bar for 10-20 cycles).[3]
-
Characterize the resulting nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a triterpenoid formulation and determine if it is a substrate for efflux transporters.[3]
-
Materials: Caco-2 cells, cell culture supplies, Transwell® inserts, Hank's Balanced Salt Solution (HBSS).
-
Methodology:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A→B) transport, add the test compound (dissolved in HBSS) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Role of ursolic acid in preventing gastrointestinal cancer: recent trends and future perspectives [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. japer.in [japer.in]
- 7. wjbphs.com [wjbphs.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improving Water Solubility and Skin Penetration of Ursolic Acid through a Nanofiber Process to Achieve Better In Vitro Anti-Breast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. japer.in [japer.in]
- 13. jddtonline.info [jddtonline.info]
- 14. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. CN103059166A - Water-soluble asiatic acid complex and preparation method - Google Patents [patents.google.com]
Stability testing of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in different solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability testing of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is a lipophilic compound with poor solubility in aqueous solutions. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For creating stock solutions for in vitro assays, DMSO is the most commonly recommended solvent.[2]
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, it is recommended to store this compound as a solid powder at -20°C or lower in a tightly sealed, light-protected container (e.g., an amber vial).[3] If storing in solution, use a high-purity, anhydrous solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for short periods.[3]
Q3: What are the typical stress conditions for forced degradation studies of this triterpenoid?
A3: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of the compound.[1] Common stress conditions for ursane-type triterpenoids include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[1]
-
Oxidation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂).[1]
-
Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 80°C).[1]
-
Photostability: Exposing the compound to UV and visible light.[1]
Q4: How can I analyze the degradation products?
A4: A stability-indicating analytical method is necessary to separate and quantify the intact compound from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for this purpose.[1] The method should be validated to ensure specificity, accuracy, precision, and linearity.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates from solution during aqueous dilution. | The compound has low aqueous solubility, and the organic solvent concentration is too low in the final solution to maintain solubility. | 1. Increase the final concentration of the organic co-solvent (e.g., DMSO) if the assay allows. 2. Prepare a more dilute stock solution in the organic solvent before adding to the aqueous buffer. 3. Investigate the use of solubility enhancers or different formulation strategies. |
| No degradation is observed under stress conditions. | The stress conditions may not be harsh enough, or the duration of exposure is too short. | 1. Increase the concentration of the acid, base, or oxidizing agent. 2. Increase the temperature for thermal and hydrolytic stress studies. 3. Extend the duration of exposure to the stress condition. |
| Multiple new peaks appear in the chromatogram after storage. | The compound is degrading under the current storage conditions. | 1. Review the storage conditions. Ensure the compound is stored as a dry solid, protected from light and moisture, at a low temperature (-20°C or below).[3] 2. If in solution, ensure it is in an appropriate anhydrous solvent and stored at -80°C.[3] 3. Check the pH of the solution if applicable, as extreme pH can cause degradation.[3] |
| Inconsistent results in stability studies. | This could be due to issues with the experimental protocol, such as inconsistent sample preparation, or problems with the analytical method. | 1. Ensure accurate and consistent preparation of all solutions and dilutions. 2. Validate the HPLC method for robustness to ensure small variations in method parameters do not significantly affect the results. 3. Use a fresh, well-characterized reference standard for comparison. |
Data Presentation
| Solvent | Storage Condition | Expected Stability (Illustrative) | Primary Degradation Pathway |
| DMSO | -80°C, protected from light | High (months) | Minimal |
| Methanol | Room Temperature | Moderate (weeks) | Oxidation, Esterification |
| Ethanol | Room Temperature | Moderate (weeks) | Oxidation, Esterification |
| Aqueous Buffer (pH 4) | Room Temperature | Low (days) | Acid-catalyzed hydrolysis |
| Aqueous Buffer (pH 7) | Room Temperature | Moderate (days to weeks) | Oxidation |
| Aqueous Buffer (pH 9) | Room Temperature | Low (days) | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[1]
-
Thermal Degradation (Solution): Reflux the stock solution at 60°C for 24 hours.[1]
-
Thermal Degradation (Solid): Keep the solid compound in a hot air oven at 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).[1]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing a stability-indicating HPLC method.
-
Instrument: HPLC system with a PDA detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).[1]
-
Detection Wavelength: Monitor at a wavelength where the compound and its degradation products have significant absorbance (e.g., 210-220 nm).[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
References
Technical Support Center: Optimizing Triterpenoid Extraction from Uncaria sessilifructus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of triterpenoids from Uncaria sessilifructus.
Frequently Asked Questions (FAQs)
Q1: What types of triterpenoids are typically found in Uncaria sessilifructus?
Uncaria sessilifructus is known to contain a variety of pentacyclic triterpenoids.[1][2] While specific studies on the comprehensive triterpenoid profile are limited, related species in the Uncaria genus are rich in ursane-type and oleanane-type triterpenoids.[1][2] Known compounds isolated from Uncaria sessilifructus include friedelin, betulin, and squalene.[2]
Q2: Which part of the Uncaria sessilifructus plant is best for triterpenoid extraction?
The stems with hooks of Uncaria sessilifructus have been a primary focus for phytochemical analysis and have been shown to contain various triterpenoids.[2] For related species, leaves are also a potential source of these compounds.[1][3] It is recommended to test different plant parts (stems, hooks, leaves) to determine the optimal source for the desired triterpenoids.
Q3: What are the most effective modern extraction techniques for minimizing triterpenoid degradation?
Modern extraction methods are generally preferred over traditional techniques like Soxhlet extraction, which can lead to thermal degradation of compounds due to prolonged heat exposure.[4]
-
Ultrasound-Assisted Extraction (UAE): This method is highly efficient at lower temperatures and for shorter durations. However, excessive ultrasonic power can lead to the degradation of target compounds.[4]
-
Microwave-Assisted Extraction (MAE): MAE offers very short extraction times, significantly reducing the risk of thermal degradation.[4] Careful control of microwave power is crucial.[4]
Q4: How can I prevent the degradation of triterpenoids during the extraction process?
Triterpenoid degradation can be caused by several factors, including high temperatures, prolonged extraction times, and oxidation.[4] To mitigate this:
-
Temperature Control: For heat-sensitive triterpenoids, it is advisable to keep extraction temperatures below 60°C.[4]
-
Inert Atmosphere: Performing extractions under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[4]
-
Protection from Light: Protecting the extraction mixture and the final extract from direct light can prevent photodegradation.[4]
-
Proper Storage: Store extracts in airtight, amber vials at low temperatures (e.g., -10°C to -20°C) to maintain stability.[4]
Q5: Which analytical methods are suitable for quantifying triterpenoids in the extract?
Several methods can be used for the quantification of triterpenoids:
-
Spectrophotometry: A validated spectrophotometric method using vanillin, acetic acid, and sulfuric acid as reagents can be used for the quantification of total triterpenes.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photo diode array (PDA) detector is a widely used technique. However, many triterpenoids lack strong chromophores, making detection at low wavelengths (205-210 nm) necessary.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile triterpenoids.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity for the analysis of triterpenoids.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of triterpenoids from Uncaria sessilifructus.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Triterpenoid Yield | Inadequate Pre-Extraction Processing: Insufficient drying and grinding of the plant material can hinder solvent penetration. | Ensure the plant material is thoroughly dried to a constant weight and ground to a fine powder (e.g., 40-60 mesh) to maximize surface area.[4][8] |
| Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for the target triterpenoids. | Experiment with solvents of varying polarities, such as ethanol, methanol, ethyl acetate, or mixtures thereof.[9] | |
| Inefficient Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may not be optimized. | Systematically optimize each parameter. Refer to the tables below for suggested starting ranges. Response surface methodology (RSM) can be employed for multi-parameter optimization.[9][10] | |
| Presence of Impurities in the Extract | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds, including pigments and polar substances. | Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. Employ purification techniques such as column chromatography with silica gel or macroporous resins.[2][11] |
| Degradation of Triterpenoids | Excessive Heat: High temperatures during extraction or solvent evaporation can degrade thermally labile triterpenoids. | Utilize lower extraction temperatures, especially with methods like UAE.[4] Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. |
| Oxidation: Exposure to air and light can lead to the oxidation of sensitive triterpenoids. | Conduct the extraction under an inert atmosphere (e.g., nitrogen).[4] Store the extract in amber vials, protected from light.[4] | |
| Difficulty with Downstream Processing | Highly Viscous Crude Extract: Co-extraction of gums and other viscous materials can make the extract difficult to handle. | Adjust the polarity of the solvent system to minimize the extraction of these interfering substances.[4] |
Data Presentation: Starting Parameters for Extraction Optimization
The following tables provide suggested starting ranges for key parameters in different extraction methods. These are generalized values and should be optimized for Uncaria sessilifructus.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Suggested Range | Reference |
| Solvent Concentration (Ethanol) | 60-95% | [11] |
| Extraction Temperature | 30-60 °C | [11] |
| Extraction Time | 30-60 min | [11][12] |
| Solid-to-Liquid Ratio | 1:10 - 1:30 g/mL | [13] |
| Ultrasonic Power | 100-300 W | [11] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Suggested Range | Reference |
| Solvent Concentration (Ethanol) | 70-90% | [14] |
| Microwave Power | 300-500 W | [14] |
| Extraction Time | 2-10 min | [4] |
| Solid-to-Liquid Ratio | 1:15 - 1:25 g/mL | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids
-
Preparation of Plant Material: Dry the stems with hooks of Uncaria sessilifructus at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).[4]
-
Extraction Setup: Weigh 1.0 g of the powdered plant material and place it in a 50 mL Erlenmeyer flask. Add the chosen solvent (e.g., 20 mL of 80% ethanol) to achieve the desired solid-to-liquid ratio.
-
Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Extraction Process: Begin sonication at a set temperature (e.g., 50°C) and power (e.g., 200 W) for the optimized duration (e.g., 45 minutes).[4]
-
Sample Recovery: After extraction, centrifuge the mixture to separate the supernatant from the plant debris. Collect the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude triterpenoid extract.
-
Storage: Store the dried extract in an airtight, amber vial at -20°C until further analysis.
Protocol 2: Quantification of Total Triterpenoids (Spectrophotometric Method)
This method is adapted from a validated procedure for total triterpene quantification.[5]
-
Reagent Preparation:
-
Vanillin-Acetic Acid Solution (5% w/v): Dissolve 0.5 g of vanillin in 10 mL of glacial acetic acid. Prepare fresh daily.
-
Perchloric Acid
-
-
Standard Curve Preparation:
-
Prepare a stock solution of a suitable triterpenoid standard (e.g., ursolic acid or β-sitosterol) in glacial acetic acid.
-
Create a series of dilutions to generate a standard curve (e.g., 5-50 µg/mL).
-
-
Sample Analysis:
-
Dissolve a known weight of the crude extract in glacial acetic acid to a final concentration within the range of the standard curve.
-
In a test tube, mix 0.5 mL of the sample or standard solution with 0.5 mL of the vanillin-acetic acid solution.
-
Add 0.8 mL of perchloric acid and mix well.
-
Incubate the mixture in a water bath at 60°C for 15 minutes.
-
Cool the mixture in an ice bath and add 5 mL of glacial acetic acid to stop the reaction.
-
-
Measurement: Measure the absorbance of the solution at 548 nm using a spectrophotometer.
-
Calculation: Calculate the total triterpenoid content in the sample using the standard curve. The results can be expressed as milligrams of standard equivalents per gram of dry plant material (mg SE/g DW).
Visualizations
Caption: General workflow for triterpenoid extraction and analysis.
Caption: Troubleshooting decision tree for low triterpenoid yield.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maxapress.com [maxapress.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Oral Bioavailability of Pentacyclacyclic Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of pentacyclic triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of pentacyclic triterpenoids?
A1: The low oral bioavailability of pentacyclic triterpenoids primarily stems from several physicochemical and physiological factors:
-
Poor Aqueous Solubility: Pentacyclic triterpenoids are highly lipophilic molecules with poor water solubility, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
-
Low Intestinal Permeability: Their rigid, bulky structure can hinder their ability to effectively permeate the intestinal membrane.[4]
-
First-Pass Metabolism: After absorption, these compounds can be extensively metabolized in the intestine and liver by cytochrome P450 enzymes (e.g., CYP3A4), reducing the amount of unchanged drug reaching systemic circulation.
-
Efflux by Transporters: Pentacyclic triterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, thereby limiting their net absorption.[5][6]
Q2: What are the initial strategies I should consider to improve the solubility and dissolution of my pentacyclic triterpenoid?
A2: To enhance the solubility and dissolution rate of your pentacyclic triterpenoid, you can start with several formulation strategies:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix. This can be achieved through methods like solvent evaporation or melt extrusion, which can lead to the formation of an amorphous solid dispersion with improved dissolution.[7][8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the lipophilic triterpenoid molecule within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior. This complex has significantly improved aqueous solubility.[9][10]
-
Nanoparticle Formation: Reducing the particle size of the triterpenoid to the nanometer range can dramatically increase the surface area available for dissolution, leading to a faster dissolution rate. This can be achieved through techniques like high-pressure homogenization.[11][12]
Q3: My in vitro dissolution is good, but the in vivo bioavailability is still low. What could be the problem and what advanced strategies can I employ?
A3: If good in vitro dissolution does not translate to high in vivo bioavailability, the issue likely lies with poor membrane permeability, significant first-pass metabolism, or efflux transporter activity. Advanced formulation strategies that can address these issues include:
-
Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are lipid-based formulations that form fine oil-in-water nanoemulsions upon gentle agitation in the aqueous environment of the gut.[1][2][3] They can enhance bioavailability by:
-
Presenting the drug in a solubilized form.
-
Promoting lymphatic transport, which bypasses the liver and reduces first-pass metabolism.
-
Inhibiting P-gp efflux.
-
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate the drug. Liposomes can protect the drug from degradation in the GI tract and enhance its absorption.[13]
-
Co-administration with Bioenhancers: Piperine, a major component of black pepper, is a well-known bioenhancer that can inhibit CYP3A4 and P-glycoprotein, thereby reducing first-pass metabolism and efflux of co-administered drugs.[14][15]
Troubleshooting Guides
Issue 1: Poor and inconsistent dissolution profiles for my pentacyclic triterpenoid formulation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate solubilization | Review the chosen formulation strategy. | Consider more advanced techniques like nanoemulsions or SNEDDS which present the drug in a pre-dissolved state. |
| Recrystallization of amorphous form | Characterize the solid-state properties of your formulation over time using techniques like DSC and PXRD. | Incorporate crystallization inhibitors into your solid dispersion formulation. Ensure proper storage conditions to prevent moisture absorption. |
| Insufficient wetting | The formulation may not be dispersing properly in the dissolution medium. | For solid dispersions, incorporate a surfactant into the formulation to improve wettability.[8] |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Food effect | The presence and type of food in the GI tract can significantly influence the absorption of lipophilic drugs. | Standardize the feeding conditions of the animals in your pharmacokinetic study (e.g., fasted vs. fed state). Consider a high-fat meal to potentially enhance absorption. |
| Formulation instability in vivo | The formulation may be degrading or precipitating in the gastrointestinal environment. | Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For lipid-based systems, assess their behavior upon dispersion in these fluids. |
| Animal handling and dosing errors | Inconsistent dosing volumes or improper administration techniques can lead to variability. | Ensure all personnel are properly trained in the dosing procedures. Use precise dosing instruments. |
Issue 3: Evidence of significant P-glycoprotein efflux.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Compound is a P-gp substrate | Perform an in vitro Caco-2 permeability assay and determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement. | Co-administer your formulation with a known P-gp inhibitor like piperine.[14][15] Reformulate using excipients that are known to inhibit P-gp (e.g., certain surfactants used in SNEDDS). |
Data Presentation
Table 1: Enhancement of Oral Bioavailability of Ursolic Acid (UA) with Different Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| UA Suspension | Rat | 100 mg/kg | 1010 ± 70 | - | 100 | [11] |
| UA Nanoparticles | Rat | 100 mg/kg | 3170 ± 60 | - | 268 | [11] |
| UA Nanoliposomes | Human | 37 mg/m² (IV) | 1330 ± 320 | 2580 ± 590 | - | [5] |
| UA Nanocrystals | Rat | 50 mg/kg | - | - | 256 | [12] |
Table 2: Enhancement of Oral Bioavailability of Oleanolic Acid (OA) with Different Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| OA | Rat | - | 89.1 ± 33.1 | 761.8 ± 272.2 | 100 | [7] |
| OA Solid Dispersion | Rat | - | 498.7 | 1840 ± 381.8 | 240 | [7] |
| OA-PVPP-SD | Rat | - | - | - | 183.07 | [16] |
| OA-SMEDDS | Rat | - | - | - | 507 | [4] |
Table 3: Enhancement of Oral Bioavailability of Betulinic Acid (BA) with Different Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| BA | Rat | 40 mg/kg | 65.07 | 527.45 | 100 | [17] |
| BA Nanoemulsion | Rat | 40 mg/kg | 96.29 | 2540.35 | 440.48 | [17] |
| BA-SNEDDS | Rat | - | - | - | 1500 | [3] |
| BA Nanoemulsion (Natural PC) | Rat | - | - | - | 2000 | [1] |
| BA Nanoemulsion (CLA-modified PC) | Rat | - | - | - | 2130 | [1] |
Experimental Protocols
1. Preparation of Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of a pentacyclic triterpenoid to enhance its dissolution rate.
-
Materials: Pentacyclic triterpenoid, hydrophilic carrier (e.g., PVP K30, Poloxamer 188), suitable organic solvent (e.g., ethanol).
-
Methodology:
-
Dissolve the pentacyclic triterpenoid and the hydrophilic carrier in the organic solvent in the desired weight ratio.
-
Stir the solution at room temperature until the solvent has completely evaporated, leaving a thin film.
-
Further dry the resulting solid mass under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Store the powder in a desiccator until further analysis.
-
2. In Vitro Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a pentacyclic triterpenoid and to determine if it is a substrate for efflux transporters like P-glycoprotein.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), test compound, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate).
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the permeability study, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a pentacyclic triterpenoid formulation after oral administration.
-
Materials: Male Sprague-Dawley or Wistar rats, test formulation, vehicle control, blood collection supplies (e.g., heparinized tubes), analytical equipment (LC-MS/MS).
-
Methodology:
-
Acclimatize the rats for at least one week before the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the test formulation or vehicle control orally via gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the concentration of the pentacyclic triterpenoid in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Visualizations
Caption: General workflow for developing a bioavailability-enhanced formulation.
Caption: Key signaling pathways modulated by pentacyclic triterpenoids.
Caption: Logical relationship between challenges and solutions.
References
- 1. Nanoemulsions of betulinic acid stabilized with modified phosphatidylcholine increase the stability of the nanosystems and the drug's bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of ursolic acid nanoliposomes in healthy volunteers and patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improved dissolution of oleanolic acid with ternary solid dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Ursolic Acid Nanocrystals for Dissolution Rate and Bioavailability Enhancement: Influence of Different Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 14. Piperine activates human pregnane X receptor to induce the expression of cytochrome P450 3A4 and multidrug resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Evaluation of Oleanolic Acid Dosage Forms and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: LC-MS/MS Analysis of Triterpenoid Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of triterpenoid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of triterpenoid isomers so challenging?
A1: Triterpenoid isomers often possess identical molecular formulas and connectivity, differing only in the spatial arrangement of atoms. This structural similarity results in very close physicochemical properties, such as polarity, hydrophobicity, and ionization efficiency, making their separation by conventional chromatographic and mass spectrometric techniques difficult. Many triterpenoids also lack strong chromophores, which can hinder their detection by UV-Vis detectors.
Q2: What are the most common issues encountered in the LC-MS/MS analysis of triterpenoid isomers?
A2: The most frequent challenges include:
-
Poor Chromatographic Resolution: Co-elution or incomplete separation of isomers.
-
Isobaric Interference: Isomers with the same mass-to-charge ratio (m/z) that are indistinguishable by the mass spectrometer.
-
Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.
-
Low Ionization Efficiency: Difficulty in generating sufficient ions for sensitive detection.
-
Similar Fragmentation Patterns: Isomers producing nearly identical fragment ions in MS/MS, making differentiation challenging.
Q3: How can I improve the chromatographic separation of my triterpenoid isomers?
A3: To enhance resolution, consider the following strategies:
-
Column Chemistry: If using a standard C18 column, consider switching to a C30 column, which provides better shape selectivity for hydrophobic isomers. Phenyl-hexyl or columns with embedded polar groups can also offer different selectivities.
-
Mobile Phase Optimization:
-
Organic Modifier: Experiment with different organic solvents like acetonitrile and methanol, as they can provide different selectivities.
-
Solvent Strength: A shallower gradient or isocratic elution with a lower percentage of the strong organic solvent can increase retention and improve resolution.
-
Additives: For ionizable triterpenoids, adjusting the pH of the aqueous phase with volatile buffers (e.g., formic acid, acetic acid, or ammonium formate) can alter their charge state and improve separation.
-
-
Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size (e.g., <2 µm for UPLC) can increase column efficiency and resolution.
Q4: What strategies can be employed to minimize matrix effects?
A4: Matrix effects can be mitigated through several approaches:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation help remove interfering matrix components. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at producing cleaner extracts.[1]
-
Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the bulk of the matrix components.
-
Use of Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting matrix effects as they co-elute and experience similar ionization suppression or enhancement as the analyte.
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.
Q5: How can I differentiate isomers that have similar MS/MS fragmentation patterns?
A5: Differentiating isomers with similar fragmentation can be achieved by:
-
Optimizing Collision Energy: Systematically varying the collision energy in your MS/MS method can sometimes reveal subtle differences in the abundance of certain fragment ions.
-
Ion Mobility Spectrometry (IMS): Coupling ion mobility with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, which can resolve isomers.
-
Chemical Derivatization: Derivatizing the isomers to introduce unique functional groups can lead to distinct fragmentation patterns.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Column Overload | 1. Reduce the sample concentration by diluting the sample. 2. Decrease the injection volume. |
| Secondary Interactions | 1. For acidic or basic analytes, ensure the mobile phase pH is at least 2 units away from the pKa to maintain a single ionic form. 2. Add a competing agent (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase. |
| Column Degradation | 1. Flush the column with a strong solvent to remove strongly retained compounds. 2. If flushing does not improve the peak shape, the column may be irreversibly damaged and needs to be replaced. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase to prevent peak distortion. |
Problem 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Poor Ionization | 1. Optimize the ion source parameters (e.g., gas flows, temperatures, capillary voltage). 2. Evaluate different ionization sources. Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar triterpenoids compared to Electrospray Ionization (ESI). 3. Adjust the mobile phase pH or add modifiers (e.g., ammonium formate) to enhance adduct formation ([M+H]⁺, [M+NH₄]⁺, [M-H]⁻). |
| Analyte Degradation | 1. Check the stability of your analytes in the prepared sample solution and at the temperature of the autosampler. 2. Ensure the sample preparation process does not involve harsh conditions that could degrade the triterpenoids. |
| Mass Spectrometer Settings | 1. Verify that the correct m/z values for the precursor and product ions are being monitored in your MRM transitions. 2. Perform a system suitability test with a known standard to ensure the instrument is functioning correctly. |
| Sample Preparation Issues | Review your extraction procedure for potential analyte loss. Check extraction efficiency and recovery. |
Problem 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump or Solvent Delivery Issues | 1. Check for leaks in the LC system. 2. Ensure the mobile phase solvents are properly degassed. 3. Prime the pumps to remove any air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for several common pentacyclic triterpenoids achieved by a supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method with atmospheric pressure chemical ionization (APCI).
| Triterpenoid | LOQ (µg·L⁻¹) |
| Friedelin | 2.3 |
| Lupeol | 3.5 |
| β-Amyrin | 4.1 |
| α-Amyrin | 3.8 |
| Betulin | 5.2 |
| Erythrodiol | 7.5 |
| Uvaol | 8.1 |
| Betulinic Acid | 12 |
| Oleanolic Acid | 15 |
| Ursolic Acid | 20 |
Data sourced from a study utilizing an HSS C18 SB stationary phase with a carbon dioxide-isopropanol (8%) mobile phase.[2]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of triterpenoids from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC or LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm PTFE)
-
HPLC vials
Procedure:
-
Extraction:
-
Weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean tube.
-
-
Re-extraction (Optional but Recommended):
-
Add another 20 mL of methanol to the plant material pellet, vortex, sonicate, and centrifuge as described above.
-
Combine the supernatants from both extractions.
-
-
Filtration and Analysis:
-
Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis. If necessary, dilute the extract with the initial mobile phase.
-
Protocol 2: UPLC-QTOF-MS/MS Analysis
This protocol provides a starting point for the analysis of triterpenoid isomers. Optimization will likely be required for specific applications.
Instrumentation:
-
Waters ACQUITY UPLC system coupled to a Waters Q-TOF Premier mass spectrometer (or equivalent).
LC Parameters:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5-95% B (linear gradient)
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B (linear gradient)
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 35 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Range: m/z 100-1000
-
MS/MS: Set appropriate collision energies for fragmentation of target analytes (e.g., ramped collision energy from 15-40 eV).
Visualizations
Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.
Caption: A typical experimental workflow for the LC-MS/MS analysis of triterpenoids.
Caption: Key signaling pathways modulated by pentacyclic triterpenoids.[3]
References
- 1. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on conducting forced degradation studies for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation studies, or stress testing, are a critical component of the drug development process. These studies involve subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing.[1] The goal is to understand the intrinsic stability of the molecule, identify potential degradation products, and elucidate degradation pathways.[1] This information is crucial for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[1]
Q2: What are the typical stress conditions applied in forced degradation studies of ursane-type triterpenoids like this compound?
A2: Common stress conditions for triterpenoids include:
-
Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) helps to evaluate the susceptibility of the molecule to hydrolysis.[2]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), is used to assess oxidative stability.[2]
-
Thermal Stress: Heating the compound in both solid and solution states helps to determine its thermal liability.[2][3]
-
Photostability: Exposing the compound to ultraviolet (UV) and visible light assesses its sensitivity to photodegradation.[3][4]
Q3: Which solvents are suitable for dissolving this compound for these studies?
A3: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] The choice of solvent will depend on the specific stress condition and the analytical method being used. For HPLC analysis, a solvent system that is compatible with the mobile phase is preferred.
Q4: What is a stability-indicating analytical method, and why is it necessary?
A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5][6] It is essential for forced degradation studies to ensure that the decrease in the concentration of the parent drug is accurately measured and that the formed degradants are well-separated and can be quantified. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods for triterpenoids.[2][7]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. The compound may be highly stable under the applied conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. Ensure proper experimental setup and reagent preparation. |
| Complete degradation of the compound. | The stress conditions are too harsh, leading to the rapid and complete breakdown of the molecule. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. A time-course study can help in identifying optimal stress conditions. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition, pH, or column type. Co-elution of the parent compound with degradation products. | Optimize the HPLC method by adjusting the mobile phase gradient, pH, or trying a different column stationary phase. Ensure the sample is fully dissolved and filtered before injection. |
| Appearance of extraneous peaks in the chromatogram. | Impurities in the solvent or reagents. Contamination of the glassware or analytical instrument. | Use high-purity (HPLC grade) solvents and fresh reagents.[8] Ensure all equipment is thoroughly cleaned. Run a blank injection of the solvent to check for impurities. |
| Inconsistent or non-reproducible results. | Variability in experimental conditions such as temperature, light exposure, or reaction time. Inaccurate preparation of solutions. | Maintain strict control over all experimental parameters. Use calibrated equipment for all measurements. Prepare fresh solutions for each experiment. |
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the mixture at room temperature for 24 hours.[2]
-
Thermal Degradation (Solution): Reflux the stock solution at 60°C for 24 hours.[2]
-
Thermal Degradation (Solid State): Keep the solid compound in a hot air oven at 80°C for 48 hours.[2]
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Sample Data Presentation
The following table is a template for summarizing the quantitative data from forced degradation studies.
| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Heat (Solution), 60°C | 24 | |||
| Heat (Solid), 80°C | 48 | |||
| Photolytic (UV/Vis) | 24 |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: A logical workflow for troubleshooting common issues in forced degradation studies.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration or visible changes in the solid compound. | Oxidation, photodegradation, or thermal stress. | Store the solid compound in a tightly sealed amber vial at or below -20°C, under an inert atmosphere (argon or nitrogen).[1] |
| New or unexpected peaks appear in HPLC/LC-MS analysis of a stored sample. | Chemical degradation has occurred. | Review storage conditions. Factors include exposure to light, oxygen, inappropriate temperatures, or reactive solvents.[1] Perform forced degradation studies to identify potential degradation products.[2] |
| Decreased potency or activity of the compound in biological assays. | Degradation of the active compound. | Re-evaluate storage and handling procedures. Ensure aliquots are used for solutions to avoid repeated freeze-thaw cycles.[1] |
| The compound is difficult to dissolve after storage. | The compound may have degraded into less soluble products or absorbed moisture. | Store in a desiccator to prevent moisture absorption. If solubility issues persist, analyze a sample for degradation. |
| Inconsistent experimental results using the same batch of the compound. | Inhomogeneous degradation within the sample or degradation after preparation of stock solutions. | Ensure the entire batch is stored under consistent conditions. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution under its storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, it is recommended to store this compound as a solid powder at -20°C or lower.[1][3] The container should be tightly sealed to prevent moisture absorption and made of amber glass or otherwise protected from light to prevent photodegradation.[1] Storing under an inert atmosphere, such as argon or nitrogen, can further protect against oxidative degradation.[1]
Q2: How should I store solutions of this compound?
For short-term storage, solutions can be stored at -80°C for up to six months or -20°C for up to one month.[4] It is crucial to use high-purity, anhydrous solvents, as the compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2][5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use vials.[1]
Q3: What factors can cause the degradation of this compound?
Several factors can contribute to the degradation of ursane-type triterpenoids:
-
Temperature: Elevated temperatures can lead to thermal degradation.[1][6]
-
Light: Triterpenoids can be susceptible to photodegradation.[1]
-
Oxygen: The multiple hydroxyl groups make the molecule prone to oxidation.[1]
-
pH: Ursane-type triterpenoids can be unstable in acidic (pH < 3) and alkaline (pH > 7) conditions.[1]
-
Solvent: The choice of solvent can impact stability. For long-term storage, a solid form is preferred.[1]
Q4: How can I detect degradation of my this compound sample?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), is essential for detecting degradation.[2][7] When analyzing a sample, the appearance of new peaks or a decrease in the area of the main peak suggests that degradation has occurred.
Experimental Protocols
Protocol 1: Stability Testing via Forced Degradation
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[2]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[2]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and store at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.[2]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).[2]
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.[2]
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: A logical workflow for troubleshooting the degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Terpenoids | 91095-51-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 91095-51-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Silica Gel Chromatography for Triterpenoid Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of triterpenoids using silica gel chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the silica gel chromatography of triterpenoids.
Problem 1: Poor Separation or Co-elution of Triterpenoids
Question: My triterpenoid compounds are not separating well on the silica gel column, and I'm observing co-elution. What can I do to improve the resolution?
Answer:
Poor separation is a frequent challenge, often stemming from an inappropriate solvent system or improper column packing. Here are several troubleshooting steps:
-
Optimize the Solvent System: The choice of mobile phase is critical for good separation.
-
TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your target triterpenoid.[1]
-
Adjust Polarity: If your compounds are moving too quickly (high Rf), decrease the polarity of the solvent system (e.g., increase the percentage of a non-polar solvent like hexane in a hexane/ethyl acetate mixture).[2] Conversely, if they are stuck at the baseline (low Rf), increase the solvent polarity.[2]
-
Try Different Solvents: Sometimes a change in solvent selectivity is needed. Switching from one solvent to another of similar polarity (e.g., dichloromethane instead of ethyl acetate) can alter the separation.[1]
-
Use a Three-Component System: For fine-tuning, a three-component solvent system can sometimes improve the resolution between closely eluting compounds.[3]
-
-
Proper Column Packing: A poorly packed column leads to channeling, where the solvent and sample flow unevenly through the silica bed, resulting in broad bands and poor separation.
-
Slurry Packing: Always pack the column using a slurry of silica gel in the initial, least polar solvent. This helps to ensure a uniform and homogenous column bed.[1]
-
Avoid Air Bubbles: Ensure there are no air bubbles or cracks in the packed silica gel.
-
Add Sand: A layer of sand at the bottom and top of the silica gel bed can help maintain its integrity.[1][2]
-
-
Gradient Elution: For complex mixtures of triterpenoids with a wide range of polarities, a gradient elution (where the solvent polarity is gradually increased during the separation) can provide better resolution and sharper peaks compared to an isocratic elution (constant solvent composition).[4][5]
Problem 2: Peak Tailing or Streaking
Question: My purified triterpenoid is showing significant peak tailing or streaking on the column and TLC plate. What is causing this and how can I fix it?
Answer:
Peak tailing, where the peak is asymmetrical with a trailing edge, can be caused by several factors, including secondary interactions with the silica gel, column overload, or issues with the sample solvent.[6][7]
-
Secondary Interactions: Polar functional groups on triterpenoids (e.g., hydroxyl, carboxyl groups) can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.[6]
-
Acidic/Basic Modifiers: For acidic triterpenoids, adding a small amount of a weak acid (e.g., acetic acid or formic acid, typically 0.1-1%) to the mobile phase can suppress this interaction.[7][8] For basic triterpenoids, adding a small amount of a weak base like triethylamine (typically 0.1-1%) can be beneficial.[7][8]
-
-
Column Overload: Loading too much sample onto the column can lead to broad, tailing peaks.[2][6]
-
Reduce Sample Load: Decrease the amount of crude extract loaded onto the column.[2] A general rule of thumb for sample loading is 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
-
Sample Solvent: The solvent used to dissolve the sample for loading can also cause issues.
-
Use a Weak Solvent: Whenever possible, dissolve the sample in the initial, least polar mobile phase.[6]
-
Dry Loading: If the sample is not very soluble in the initial mobile phase, use the dry loading technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. This powder can then be evenly loaded onto the top of the column.[1][9][10][11]
-
Problem 3: Low or No Recovery of the Triterpenoid
Question: I'm not recovering my target triterpenoid from the silica gel column, or the yield is very low. What could be the reason?
Answer:
Low recovery can be due to irreversible adsorption or degradation of the compound on the silica gel, or it may have eluted unexpectedly.[1][12]
-
Compound Degradation: The acidic nature of silica gel can cause degradation or rearrangement of sensitive triterpenoids.[2][13]
-
Stability Test: Before running a column, test the stability of your compound on silica gel using a 2D TLC.[12][14]
-
Deactivate Silica Gel: If your compound is unstable, you can deactivate the silica gel by pre-treating it with a base like triethylamine.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or florisil.[12][14]
-
-
Irreversible Adsorption: Highly polar triterpenoids may bind very strongly to the silica gel and not elute with the chosen solvent system.[1]
-
Unexpected Elution:
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my triterpenoid separation?
A1: The best starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. A common starting point for triterpenoids is a mixture of a non-polar solvent like n-hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[16][17] The goal is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.[1]
Q2: What is the difference between wet and dry sample loading, and when should I use each?
A2:
-
Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the column.[1] This method is quick and easy but should only be used if the sample is readily soluble in the weak starting solvent.[18]
-
Dry Loading: The sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[1][9][10][11] This powder is then loaded onto the column. Dry loading is preferred when the sample has poor solubility in the initial mobile phase, as it often leads to better peak shapes and resolution.[1][11]
Q3: Should I use isocratic or gradient elution for triterpenoid purification?
A3:
-
Isocratic Elution: Uses a constant solvent composition throughout the separation.[4] It is simpler to perform but can lead to peak broadening for late-eluting compounds.[4][19] It is suitable for separating triterpenoids with similar polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time.[4] This is generally better for complex mixtures containing triterpenoids with a wide range of polarities, as it results in sharper peaks, better resolution, and shorter analysis times.[5][19][20] However, for preparative chromatography, isocratic elution is often preferred to maximize loading capacity.[21]
Q4: How can I separate structurally similar triterpenoid isomers?
A4: Separating isomers is a significant challenge due to their similar physical and chemical properties.[1]
-
Optimize Chromatography: For silica gel chromatography, very subtle changes to the solvent system might be required. Sometimes, using a different stationary phase or a longer column can improve resolution.[1]
-
Alternative Techniques: For very difficult separations, other techniques like reversed-phase HPLC or high-speed counter-current chromatography (HSCCC) may be more effective.[1] The use of silver nitrate impregnated silica gel can also aid in the separation of unsaturated terpenoids.[22]
Data Presentation
Table 1: Common Solvent Systems for Triterpenoid Purification on Silica Gel
| Solvent System Components (Non-polar : Polar) | Typical Ratios | Comments |
| n-Hexane / Ethyl Acetate | 9:1 to 1:1 | A very common and versatile system for many triterpenoids.[16] |
| Cyclohexane / Ethyl Acetate | 8:2 | Used for the separation of triterpenes from ethanolic extracts.[17] |
| Petroleum Ether / Ethyl Acetate | 7:1 to 1:7 (gradient) | Effective for fractionating triterpenoids from chloroform extracts.[22] |
| Dichloromethane / Methanol | 99:1 to 80:20 | A more polar system suitable for more polar triterpenoids.[3] |
| Chloroform / Methanol | 20:1 to 1:1 (gradient) | Can be used for separating triterpenoids from methanolic extracts.[22] |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system | Optimize solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1] |
| Poorly packed column | Use slurry packing method to ensure a homogenous column bed.[1] | |
| Peak Tailing | Secondary interactions with silica | Add a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds, 0.1-1% triethylamine for basic compounds).[7][8] |
| Column overload | Reduce the amount of sample loaded onto the column.[2] | |
| Low Recovery | Compound degradation on silica | Test for stability using 2D TLC. Consider deactivating silica or using an alternative stationary phase like alumina.[12][14] |
| Irreversible adsorption | Elute the column with a very strong solvent (e.g., methanol) at the end of the run.[15] |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
Objective: To purify a target triterpenoid from a crude plant extract.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)[1]
-
Sand
-
Cotton or glass wool plug
-
Crude triterpenoid extract
-
Optimized solvent system (determined by TLC)
-
Collection tubes
Methodology:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.[1]
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use positive pressure (air or nitrogen) to pack the column firmly.[1]
-
Add another layer of sand on top of the packed silica gel to prevent disturbance of the bed during solvent addition.[1]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1][9][10][11]
-
Wet Loading: Dissolve the sample in a minimal amount of the initial eluting solvent and carefully apply it to the top of the column.[1]
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Apply positive pressure to achieve a steady flow rate.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system according to your optimized protocol.[1]
-
-
Fraction Analysis:
Mandatory Visualization
Caption: Workflow for triterpenoid purification by silica gel chromatography.
Caption: Troubleshooting logic for common silica gel chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 11. sorbtech.com [sorbtech.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. phytojournal.com [phytojournal.com]
- 18. silicycle.com [silicycle.com]
- 19. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 20. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Triterpene Dissolution Through Particle Size Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using particle size reduction to enhance the dissolution rate of poorly soluble triterpenes.
Frequently Asked Questions (FAQs)
Q1: Why is particle size reduction a critical strategy for improving the dissolution rate of triterpenes?
Triterpenes are a class of natural compounds with significant therapeutic potential, but they often exhibit poor aqueous solubility, which limits their bioavailability and therapeutic efficacy.[1][2][3] By reducing the particle size, the surface area-to-volume ratio of the drug is increased.[4][5] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can subsequently improve drug absorption.[4][5][6]
Q2: What are the primary methods for achieving particle size reduction for triterpenes?
Common techniques include both "top-down" and "bottom-up" approaches.[7][8][9]
-
Top-Down Methods (Comminution): These methods break down larger particles into smaller ones.[9] Widely used techniques include:
-
Bottom-Up Methods (Precipitation): These methods involve dissolving the drug in a solvent and then precipitating it as nanoparticles by adding an anti-solvent.[9]
Q3: What are nanosuspensions and why are they beneficial for triterpene delivery?
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, with a particle size typically in the nanometer range.[8][14] They are a promising approach for poorly soluble drugs like triterpenes because they can significantly increase saturation solubility and dissolution velocity.[8][15] This can lead to improved bioavailability for various administration routes, including oral, parenteral, and topical.[8]
Q4: What is the role of stabilizers in triterpene nanosuspensions?
Stabilizers, such as surfactants and polymers, are crucial for preventing the aggregation of nanoparticles.[16][17][18] They adsorb onto the surface of the drug particles, providing either steric or electrostatic repulsion to maintain a stable dispersion.[17] The choice and concentration of the stabilizer are critical for the physical stability and in vivo performance of the nanosuspension.[17] Natural stabilizers, like the triterpenoid saponin glycyrrhizin, have also been successfully used.[18][19]
Q5: How can I characterize the physicochemical properties of my size-reduced triterpene particles?
Key characterization techniques include:
-
Particle Size and Size Distribution: Dynamic Light Scattering (DLS) and Laser Diffraction (LD) are commonly used.
-
Zeta Potential: This measures the surface charge of the particles and is an indicator of the stability of the nanosuspension.
-
Morphology: Electron microscopy (SEM, TEM) provides visual confirmation of particle size and shape.
-
Crystallinity: Powder X-ray Diffraction (PXRD) can determine if the particle size reduction process has altered the crystalline state of the triterpene.
Troubleshooting Guides
Issue 1: Particle Aggregation After Size Reduction
Q: I've successfully reduced the particle size of my triterpene, but the particles are aggregating over time. What's causing this and how can I fix it?
-
Possible Cause 1: Insufficient Stabilizer Concentration. The amount of stabilizer may not be adequate to cover the newly created particle surface area, leading to instability.
-
Solution: Increase the concentration of the stabilizer. It is often necessary to screen different concentrations to find the optimal level that provides long-term stability.[17]
-
-
Possible Cause 2: Inappropriate Stabilizer. The chosen stabilizer may not be providing sufficient steric or electrostatic repulsion for your specific triterpene and solvent system.
-
Possible Cause 3: Ostwald Ripening. In a polydisperse sample, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time.[18]
-
Solution: Optimize your size reduction process to achieve a more uniform particle size distribution. The addition of a suitable stabilizer can also inhibit crystal growth.[17]
-
Issue 2: Low Dissolution Rate Enhancement
Q: I've reduced the particle size into the micron or sub-micron range, but the dissolution rate has not improved as much as I expected. Why might this be?
-
Possible Cause 1: Particle Agglomeration in the Dissolution Medium. The fine particles may be clumping together in the dissolution medium, reducing the effective surface area.
-
Solution: Ensure that the dissolution medium has adequate wetting properties for the particles. The inclusion of a small amount of a surfactant in the dissolution medium can help to disperse the particles.
-
-
Possible Cause 2: Insufficient Particle Size Reduction. While the particle size has been reduced, it may not be small enough to see a significant impact on the dissolution rate. The most dramatic increases in solubility are often observed when particle size is reduced to the nanometer range (below 200 nm).[12]
-
Possible Cause 3: Crystalline Form Transformation. The milling or homogenization process can sometimes induce a change in the crystalline form of the drug to a less soluble polymorph.
-
Solution: Characterize the solid-state properties of the triterpene before and after particle size reduction using techniques like PXRD and Differential Scanning Calorimetry (DSC) to check for any polymorphic changes.
-
Issue 3: Product Instability and Degradation
Q: I'm concerned about the chemical stability of my triterpene during the particle size reduction process. What are the signs of degradation and how can I prevent it?
-
Possible Cause 1: Thermal Degradation. High-energy milling or homogenization can generate localized heat, which may degrade thermolabile triterpenes.
-
Solution: Implement cooling during the size reduction process. For milling, consider using a jacketed milling chamber with a circulating coolant. For HPH, pre-cool the suspension and/or use a heat exchanger. Cryogenic milling, which involves milling at very low temperatures, is another option for heat-sensitive compounds.[4]
-
-
Possible Cause 2: Mechanical Stress-Induced Degradation. The high mechanical forces involved in some size reduction techniques can lead to chemical degradation.
-
Solution: Optimize the process parameters to use the minimum energy required to achieve the desired particle size. This might involve adjusting milling speed, time, or homogenization pressure.
-
-
Possible Cause 3: Hydrolysis or Oxidation. If using a wet milling or homogenization process, the aqueous environment could lead to hydrolysis or oxidation of sensitive triterpenes.
-
Solution: If the triterpene is susceptible to hydrolysis, consider using a non-aqueous medium for wet milling. To prevent oxidation, the process can be carried out under an inert atmosphere (e.g., nitrogen).
-
Data Presentation
Table 1: Comparison of Particle Size Reduction Techniques for Poorly Soluble Drugs
| Technique | Typical Particle Size Achieved | Advantages | Disadvantages |
| Jet Milling | 1 - 20 µm | Effective for dry powders, avoids heat generation | High energy consumption, potential for contamination |
| Bead Milling | 50 nm - 500 nm | Scalable, can produce very small particles | Potential for contamination from milling media, can be a slow process |
| High-Pressure Homogenization (HPH) | 100 nm - 1000 nm | Rapid process, low contamination risk | High energy consumption, requires a pre-milled suspension |
| Nanosuspension (Precipitation) | < 1000 nm | Can produce very fine particles, suitable for thermolabile drugs | Requires careful control of process parameters, potential for residual solvents |
Table 2: Effect of Particle Size on Dissolution and Bioavailability of Coenzyme Q10 (Example)
| Particle Size | Cmax Increase (vs. Coarse) | AUC Increase (vs. Coarse) |
| 700 nm | 4.5-fold | 4.4-fold |
| 400 nm | 5.0-fold | 4.7-fold |
| 120 nm | 5.8-fold | 5.1-fold |
| 80 nm | 10.8-fold | 7.3-fold |
| Data adapted from a study on coenzyme Q10, demonstrating the principle that smaller particle sizes generally lead to greater increases in bioavailability.[20] |
Experimental Protocols
Protocol 1: Preparation of a Triterpene Nanosuspension using High-Pressure Homogenization (HPH)
-
Preparation of the Pre-suspension:
-
Disperse the coarse triterpene powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of Poloxamer 188 and sodium dodecyl sulfate).
-
Use a high-shear mixer to homogenize the mixture for 15-30 minutes to form a pre-suspension with a particle size in the low micron range.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 10-20 cycles).
-
Ensure the system is cooled to prevent thermal degradation of the triterpene.
-
-
Characterization:
-
Measure the particle size and zeta potential of the resulting nanosuspension using a suitable particle size analyzer.
-
Analyze the morphology of the nanoparticles using TEM or SEM.
-
Protocol 2: In Vitro Dissolution Testing
-
Preparation of the Dissolution Medium:
-
Prepare a suitable dissolution medium that mimics physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid). The inclusion of a small percentage of a surfactant (e.g., 0.1% Tween 80) may be necessary to ensure sink conditions.
-
-
Dissolution Apparatus:
-
Use a USP paddle apparatus (Apparatus 2) or basket apparatus (Apparatus 1).
-
Maintain the temperature at 37 ± 0.5 °C and set the paddle/basket speed (e.g., 50-100 rpm).
-
-
Procedure:
-
Introduce a known amount of the triterpene formulation (either as a powder or nanosuspension) into the dissolution vessels.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Filter the samples immediately to remove any undissolved particles.
-
-
Analysis:
-
Analyze the concentration of the dissolved triterpene in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Mandatory Visualizations
References
- 1. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenes Drug Delivery Systems, a Modern Approach for Arthritis Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 5. ajpojournals.org [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle Size Reduction: A Comprehensive Guide [idexindia.in]
- 11. Effect of four different size reduction methods on the particle size, solubility enhancement and physical stability of nicergoline nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability - PowderPro [powderpro.se]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
- 16. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Non-Traditional Natural Stabilizers in Drug Nanosuspensions | MDPI [mdpi.com]
- 19. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid vs. other ursane-type triterpenoids
A Comparative Analysis of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and Other Prominent Ursane-Type Triterpenoids
Introduction
Ursane-type pentacyclic triterpenoids are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide provides a comparative overview of this compound and other well-researched ursane-type triterpenoids, including Asiatic acid, Corosolic acid, and Madecassic acid. Due to the limited publicly available data on the specific biological activities of this compound, this guide will leverage data from its closely related and well-studied stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), as a basis for comparison.[1][2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive resource detailing the therapeutic potential of these compounds, supported by experimental data and methodologies.
Chemical Structures
The fundamental structure of these compounds is the ursane skeleton. The varied biological activities arise from the differences in the number and stereochemistry of the hydroxyl groups attached to this core structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₃₀H₄₈O₆ | 504.7 | Hydroxyl groups at positions 3, 6, 19, and 23.[4] |
| Asiatic acid | C₃₀H₄₈O₅ | 488.70 | Hydroxyl groups at positions 2, 3, and 23.[5] |
| Corosolic acid | C₃₀H₄₈O₄ | 472.7 | Hydroxyl groups at positions 2 and 3.[6] |
| Madecassic acid | C₃₀H₄₈O₆ | 504.7 | Hydroxyl groups at positions 2, 3, 6, and 23.[7] |
Comparative Biological Activities
This section details the comparative biological activities of the selected ursane-type triterpenoids across several key therapeutic areas.
Anticancer Activity
Many ursane-type triterpenoids exhibit potent cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) | Human ovarian cancer (A2780) | 4.8 | [3] |
| 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) | Human hepatocellular carcinoma (HepG2) | 8.2 | [3] |
| Corosolic acid | Human gastric cancer (SNU-601) | 16.9 ± 2.9 | [8] |
| Asiatic acid | Not specified | 50 mg·kg⁻¹ (in vivo) | [9] |
Proposed Anticancer Signaling Pathway of THA
The anticancer activity of the stereoisomer THA is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This is associated with the downregulation of Cdc2, a key regulatory protein for the G2/M transition.[1]
Proposed mechanism of anticancer activity of the stereoisomer THA.
Anti-inflammatory and Antioxidant Activities
Asiatic acid, Corosolic acid, and Madecassic acid are well-documented for their anti-inflammatory and antioxidant properties.[5][10] These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways such as NF-κB.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Asiatic acid | Antioxidant | 30.03 ± 0.41 | [5] |
| Corosolic acid | Antioxidant | 3.53 ± 0.27 | [5] |
| Madecassic acid | Antioxidant | Not specified | [11][12] |
Anti-inflammatory Signaling Pathway of Asiatic Acid
Asiatic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Madecassic Acid (Explained + Products) [incidecoder.com]
- 8. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. paulaschoice-eu.com [paulaschoice-eu.com]
- 12. ActiveRelease™ Centella Asiatica (Madecassic Acid, Asiatic Acid, Asiaticoside, Madecassoside) [myskinrecipes.com]
A Comparative Analysis of the Biological Activities of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of pentacyclic triterpenoids is a rapidly evolving field of study. Among these, isomers of 3,6,19,23-tetrahydroxy-12-ursen-28-oic acid have garnered significant interest due to their diverse pharmacological activities. The specific stereochemistry of the hydroxyl groups on the ursane skeleton plays a pivotal role in determining the biological efficacy of these compounds. This guide provides a comparative analysis of the biological activities of key isomers, focusing on their anti-cancer, anti-inflammatory, and wound healing properties, supported by experimental data.
While direct comparative studies across all isomers are limited, this guide consolidates available data on prominent isomers, including 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), Corosolic acid, Asiatic acid, and Madecassic acid, to offer a comprehensive overview for research and drug development.
Comparative Biological Activity
The biological activities of these isomers vary significantly based on their stereochemical configurations. Below is a summary of their distinct and overlapping therapeutic potentials.
Anticancer Activity
A notable isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent and selective anticancer activity.[1][2][3] THA exhibits significant cytotoxicity against various cancer cell lines while showing considerably lower toxicity towards non-cancerous cells.[1][4][5]
Table 1: In Vitro Cytotoxicity of 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA)
| Cell Line | Cell Type | Origin | IC50 (µM) after 72h |
| A2780 | Ovarian Carcinoma | Human | 8.2 ± 1.1 |
| IOSE144 | Normal Ovary Epithelium | Human | 38.6 ± 4.2 |
| HepG2 | Hepatocellular Carcinoma | Human | 10.5 ± 1.3 |
| QSG7701 | Normal Liver | Human | 45.3 ± 5.5 |
Data sourced from Wang et al. (2011).[4]
The anticancer mechanism of THA involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2] This is accompanied by the downregulation of Cdc2, a key protein in the G2/M transition, and modulation of apoptosis-related proteins such as Bcl-2 and Bax.[1]
Anti-inflammatory Activity
Corosolic acid, another isomer of this compound, is recognized for its potent anti-inflammatory properties.[6][7] Its mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.[8][9][10]
Table 2: In Vitro Anti-inflammatory Activity of Corosolic Acid
| Assay | Cell Line | Inhibitory Effect | Key Findings |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production | Suppression of iNOS expression. |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced PGE2 production | Downregulation of COX-2 expression. |
| NF-κB Activation | RAW 264.7 Macrophages | Inhibition of LPS-induced NF-κB activation | Reduced nuclear translocation of p65 subunit. |
| sPLA2IIa Activity | - | Direct inhibition of secretory phospholipase A2IIa | IC50 of 4.5 µM.[11] |
Corosolic acid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[7] This is achieved, in part, by interfering with the phosphorylation of interleukin receptor-associated kinase (IRAK)-1.[9] Furthermore, Corosolic acid directly inhibits secretory phospholipase A2IIa (sPLA2IIa) and cyclooxygenase-2 (COX-2), enzymes responsible for synthesizing inflammatory mediators.[7][11]
Wound Healing and Neuroprotective Activities
Asiatic acid and Madecassic acid are two other prominent isomers that have been extensively studied for their wound healing and neuroprotective effects.[12][13]
In the context of wound healing, both Asiatic acid and Madecassic acid have been shown to stimulate collagen synthesis, a critical process in tissue repair.[14] However, their glycoside forms, asiaticoside and madecassoside, appear to be more effective in promoting wound healing by activating the TGF-β/Smad signaling pathway.[15]
Table 3: Comparative Effects of Asiatic and Madecassic Acids and their Glycosides on Collagen Synthesis
| Compound | Effect on Collagen Synthesis (in vitro) | Primary Signaling Pathway |
| Asiatic acid | No significant effect | - |
| Madecassic acid | No significant effect | - |
| Asiaticoside | Increased Type I & III Collagen | TGF-β/Smad |
| Madecassoside | Increased Type I & III Collagen | TGF-β/Smad |
Data based on studies by Wu et al. (2012).[15]
In terms of neuroprotection, these isomers have shown promise in mitigating oxidative stress, inflammation, and neuronal apoptosis.[12][16] Asiatic acid has been reported to attenuate inflammatory responses in brain injury models.[12] Both asiaticoside and madecassoside have demonstrated neuroprotective effects against β-amyloid toxicity.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of these triterpenoid isomers.
MTT Assay for Cytotoxicity
This assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat cells with various concentrations of the test compound for 24, 48, or 72 hours.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 590 nm using a microplate reader.[18]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the test compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[19]
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells with 1X SDS sample buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and experimental design.
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: THA-induced apoptotic pathway.
Caption: Corosolic acid's anti-inflammatory mechanism.
References
- 1. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 6. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Dyslipidemic and Anti-Diabetic Properties of Corosolic Acid: A Narrative Review | MDPI [mdpi.com]
- 9. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. A review of neuroprotective properties of Centella asiatica (L.) Urb. and its therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Centella asiatica – Phytochemistry and mechanisms of neuroprotection and cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. static.igem.org [static.igem.org]
- 20. kumc.edu [kumc.edu]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. CST | Cell Signaling Technology [cellsignal.com]
Validating the Anticancer Effect of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo anticancer effects of the pentacyclic triterpenoid 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. Direct in vivo experimental data for this specific compound is not extensively available in current literature. Therefore, this document leverages comprehensive in vivo data from its closely related structural isomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) , as a case study and predictive model for efficacy.[1][2][3] THA has demonstrated significant anticancer activity in both in vitro and in vivo models, making it a strong benchmark for comparison.[2][4]
This guide will compare the documented performance of THA against a standard-of-care chemotherapeutic agent, Cisplatin, in a relevant ovarian cancer xenograft model and provide the detailed experimental protocols necessary for reproducing and extending these findings.
In Vivo Efficacy: Comparative Analysis in an Ovarian Cancer Xenograft Model
The following table summarizes the quantitative results from an in vivo study evaluating the efficacy of THA in a nude mouse model bearing A2780 human ovarian cancer xenografts.[2][3] For comparative purposes, data for Cisplatin, a standard positive control for this model, is included from separate reference studies.
| Compound | Animal Model | Cell Line | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| THA (Isomer) | Athymic nude mice | A2780 (Ovarian) | 10 mg/kg/day, Intraperitoneal (i.p.) | 18 days | 32% | [2][3] |
| THA (Isomer) | Athymic nude mice | A2780 (Ovarian) | 20 mg/kg/day, Intraperitoneal (i.p.) | 18 days | 51% | [2][3] |
| Cisplatin | Athymic nude mice | A2780 (Ovarian) | 8 mg/kg, single dose, Intraperitoneal (i.p.) | Single Dose | Significant growth delay (doubling time increased from 2.17 to 5.52 days) | [5] |
Proposed Signaling Pathway for Anticancer Activity
The anticancer mechanism of the reference isomer THA has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.[2][3] The proposed signaling cascade involves the modulation of key regulatory proteins. THA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of Cytochrome c into the cytoplasm. Cytoplasmic Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Caption: Proposed apoptotic pathway induced by the THA isomer.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anticancer compounds. The following protocols are based on the successful in vivo evaluation of THA.[2]
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (BALB/c, nu/nu), typically 4-6 weeks old.
-
Cell Line: A2780 human ovarian carcinoma cells.
-
Implantation:
-
Harvest A2780 cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject approximately 5 x 10⁶ cells subcutaneously (s.c.) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
Treatment Regimen
-
Grouping: Randomly assign mice to different treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS with 0.5% DMSO)
-
Test Compound (this compound) at various doses (e.g., 10, 20, 40 mg/kg/day)
-
Positive Control (e.g., Cisplatin at 8 mg/kg, single dose)
-
-
Administration: Administer the test compound and vehicle control intraperitoneally (i.p.) daily for a specified period (e.g., 18 consecutive days). Administer the positive control as per its established protocol.
Efficacy Evaluation and Data Collection
-
Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor and record the body weight of each mouse three times a week as an indicator of systemic toxicity.
-
Data Analysis:
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Control Group)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Experimental Workflow Visualization
The following diagram outlines the standard workflow for an in vivo xenograft study designed to validate the efficacy of a novel anticancer compound.
Caption: Standard workflow for an in vivo anticancer efficacy study.
References
- 1. In vivo model development of cisplatin-resistant and -sensitive A2780 human ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 3. Eradication of growth of HER2-positive ovarian cancer with trastuzumab-DM1, an antibody-cytotoxic drug conjugate in mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Ursane Triterpenoids
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ursane triterpenoids is paramount for pharmacokinetic studies, quality control of herbal medicines, and the investigation of their pharmacological activities. The choice of analytical methodology can significantly impact the quality and reproducibility of these results. This guide provides an objective comparison of common analytical methods for the quantification of ursane triterpenoids, supported by experimental data, and outlines a workflow for the cross-validation of these methods to ensure consistency and reliability.
Comparison of Analytical Methods
The selection of an analytical method for ursane triterpenoid quantification is a critical decision that depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Below is a summary of their typical performance characteristics for the analysis of representative ursane triterpenoids like ursolic acid and oleanolic acid.
Table 1: Performance Comparison of HPLC-UV Methods
| Analyte(s) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Recovery (%) | Reference |
| Ursolic Acid | 10 - 100 | 0.9961 | - | - | - | - | [1][2] |
| Oleanolic & Ursolic Acid | 400 - 1200 (OA), 600 - 1800 (UA) | 0.9996 | - | - | 1.19 - 1.25 | 99.5 - 102.3 | [3] |
| Corosolic, Oleanolic, & Ursolic Acid | Not Specified | > 0.998 | 0.034 - 0.067 | - | < 3.3 | 95.9 - 100.9 | [4] |
| 13 Triterpenoids | 0.26 - 800 | > 0.9999 | 0.08 - 0.65 | 0.24 - 1.78 | < 2.0 | 94.70 - 105.81 | [5] |
Table 2: Performance Comparison of LC-MS/MS Methods
| Analyte(s) | Linearity Range (ng/mL or ng/g) | r² | LLOQ (ng/mL or ng/g) | Precision (RSD%) | Accuracy/Recovery (%) | Reference |
| Triterpenoid Saponins (in plasma) | 2.0 - 2000 | > 0.99 | 2.0 | < 15.0 | 85.0 - 115.0 | [6][7] |
| Cyanoenone Triterpenoid (in tissue) | 3.00 - 3000 | ≥ 0.9975 | 3.00 | < 15.0 | 85.0 - 115.0 | [8] |
Table 3: Performance Comparison of HPTLC Methods
| Analyte(s) | Linearity Range (ng/band) | r | LOD (ng/band) | LOQ (ng/band) | Precision (RSD%) | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Diterpenoids | 333 - 2000 | 0.9984 - 0.9994 | - | - | - | - |[9][10] | | Luliconazole | 100 - 500 | 0.990 | 15.48 | 46.92 | < 2.0 | 101.67 - 103.61 |[11] | | Embelin & Conessine | 1200 - 6000 | 0.997 - 0.998 | 624 - 1892 | 768 - 2328 | - | 98.0 - 102.0 |[12] |
Note: GC-FID data is less commonly presented in tabular format with full validation parameters in the literature. It is often used for qualitative and semi-quantitative analysis, with quantification relying on internal standards.
Cross-Validation Workflow for Analytical Methods
Cross-validation is a critical process to verify that an analytical method produces consistent and reliable results when transferred between different laboratories, instruments, or analysts, or when a new method is compared to an established one.[13] This ensures the robustness and reproducibility of the analytical data.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the quantification of ursane triterpenoids using the discussed techniques.
HPLC-UV Protocol for Ursolic and Oleanolic Acid
This protocol is based on methodologies for the analysis of triterpenoid acids in plant extracts.[2][3][4]
-
Sample Preparation (Plant Material):
-
Weigh 1.0 g of powdered plant material.
-
Perform ultrasonic extraction with 100 mL of methanol for 30 minutes.[3]
-
Filter the extract and evaporate to dryness.
-
Redissolve the dried extract in methanol and dilute to a final volume of 10 mL.[3]
-
Filter the final solution through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
System: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: Isocratic elution with Acetonitrile:Methanol (80:20, v/v) or a gradient with Methanol and 1% aqueous orthophosphoric acid (90:10, v/v).[1][4]
-
Quantification: Based on a calibration curve generated from authentic standards of ursolic and oleanolic acid.
-
LC-MS/MS Protocol for Triterpenoids in Plasma
This protocol is adapted from methods developed for pharmacokinetic studies.[6][7][14]
-
Sample Preparation (Plasma):
-
To 50 µL of a plasma sample, add 10 µL of an internal standard (IS) solution.[14]
-
Add 10 µL of methanol and 200 µL of 0.2% formic acid, then vortex for 30 seconds.[14]
-
Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 5 minutes.[14]
-
Centrifuge the mixture at 15,000 rpm for 5 minutes.
-
Transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[14]
-
Reconstitute the residue in 80 µL of methanol/water (75:25, v/v) and vortex for 1 minute.
-
Centrifuge at 15,000 rpm for 5 minutes and inject the supernatant for analysis.
-
-
UPLC-MS/MS Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Acquity HSS C18, 2.1 × 100 mm, 1.8 µm).[8]
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]
-
Flow Rate: 0.40 mL/min.[8]
-
Ionization Mode: ESI in negative mode is often more sensitive for these compounds.[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analytes and the internal standard.[6]
-
HPTLC Protocol for Triterpenoids
This protocol is a generalized procedure based on methods for quantifying triterpenoids in plant extracts.[9][10]
-
Sample and Standard Preparation:
-
Prepare a stock solution of the plant extract (e.g., 10 mg/mL in methanol).
-
Prepare stock solutions of reference standards (e.g., ursolic acid) at 1 mg/mL in methanol.
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 100-1000 ng/µL).
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as Toluene:Ethyl acetate:Formic acid (7:2.5:0.5, v/v/v) or Chloroform:Acetone (98:2, v/v).[9]
-
Development: Develop the plate in a pre-saturated twin-trough chamber.
-
Derivatization: After drying, spray the plate with a derivatizing agent like vanillin-sulfuric acid reagent and heat at 100-120°C for 3-5 minutes to visualize the spots.[9]
-
Densitometric Analysis: Scan the plate using a TLC scanner in absorbance/reflectance mode at a specific wavelength (e.g., 540 nm or 610 nm depending on the derivatizing agent).[9]
-
Quantification: Correlate the peak area of the spots with the concentration using the calibration curve.
-
GC-FID/MS Protocol for Triterpenoids
This protocol requires a derivatization step to increase the volatility of the triterpenoids.[15][16]
-
Sample Preparation and Derivatization:
-
Transfer an aliquot of the plant extract into a reaction vial and evaporate to dryness under nitrogen.
-
Add a derivatization reagent. A common choice is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[15]
-
Seal the vial and heat at a specific temperature (e.g., 30-70°C) for a defined time (e.g., 2 hours) to complete the reaction, which converts polar hydroxyl and carboxyl groups into non-polar trimethylsilyl (TMS) ethers and esters.[15]
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 270°C at 10°C/min.[4]
-
Detector Temperature: 280-300°C for FID.
-
Identification & Quantification: Identification is based on comparing retention times with derivatized standards. Quantification is typically performed using an internal standard and is based on the peak area relative to the standard.
-
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice pl ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00739J [pubs.rsc.org]
- 7. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated HPTLC method for the simultaneous quantification of diterpenoids in Vitex trifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajpamc.com [ajpamc.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography–mass spectrometry analysis in plant extracts [agris.fao.org]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of the Anticancer Mechanisms: Ursane-Type Triterpenoids versus Conventional Chemotherapeutic Agents
Disclaimer: Direct experimental data on the specific compound 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known anticancer activities of its close structural analogs, primarily its stereoisomer 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), as well as other well-researched ursane-type triterpenoids such as Ursolic Acid, Asiatic Acid, and Corosolic Acid. These compounds share the same core chemical scaffold and are used here as representative examples for the purpose of comparison with established anticancer drugs.
Introduction
Pentacyclic triterpenoids, a class of natural products found in various plants, have garnered significant interest in oncology research for their potential as anticancer agents.[1][2][] This guide compares the mechanism of action of ursane-type triterpenoids, as represented by analogs of this compound, with that of well-established anticancer drugs: Paclitaxel, Doxorubicin, and Cisplatin. The comparison focuses on their molecular targets, effects on cell signaling pathways, and resultant cellular outcomes, supported by available experimental data.
Section 1: Comparative Mechanism of Action
The fundamental difference in the mechanism of action between ursane-type triterpenoids and conventional anticancer drugs lies in their molecular targets and the breadth of their cellular effects. Triterpenoids often exhibit multi-targeted activity, influencing several signaling pathways simultaneously, while many conventional drugs have more specific primary targets.
Ursane-Type Triterpenoids: Multi-Targeted Apoptosis Induction
The anticancer activity of ursane-type triterpenoids, including the stereoisomer of the topic compound, THA, is predominantly characterized by the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[4][5][6][7][8][9] This is achieved through the modulation of multiple signaling pathways.
-
Intrinsic (Mitochondrial) Apoptosis Pathway: A primary mechanism for these compounds is the induction of the mitochondrial apoptosis pathway. This involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4][5][6][7][8][9]
-
Mitochondrial Membrane Depolarization: The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.[10]
-
Cytochrome c Release: This depolarization results in the release of cytochrome c from the mitochondria into the cytoplasm.[4][5][6][7][8][9]
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of executioner caspases, such as caspase-3 and caspase-9, which leads to the cleavage of cellular proteins and ultimately cell death.[5][6][7][8][9]
-
-
Cell Cycle Arrest: These triterpenoids can induce cell cycle arrest, often at the G2/M phase, by downregulating key regulatory proteins like Cdc2.[4][5][6][7][8][9]
-
Inhibition of Pro-Survival Signaling Pathways: Many ursane-type triterpenoids, such as ursolic acid and corosolic acid, have been shown to inhibit pro-survival signaling pathways that are often hyperactivated in cancer, including:
-
PI3K/Akt Pathway: Inhibition of this pathway reduces cell proliferation and survival signals.[1][11][12]
-
NF-κB Pathway: Suppression of this pathway can decrease the expression of genes involved in inflammation, cell survival, and proliferation.[1][12]
-
STAT3 Pathway: Inhibition of STAT3 signaling can impede tumor growth and survival.[11]
-
-
Generation of Reactive Oxygen Species (ROS): Some analogs, like Asiatic acid, can induce apoptosis through the generation of intracellular ROS.[13][14]
Known Anticancer Drugs: Targeted Disruption of Core Cellular Processes
Paclitaxel's primary mechanism involves the disruption of microtubule dynamics.[15][16]
-
Microtubule Stabilization: It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[15][16][17]
-
Mitotic Arrest: This stabilization results in the formation of non-functional microtubule bundles, disrupting the mitotic spindle and leading to cell cycle arrest at the G2/M phase.[15][17]
-
Apoptosis Induction: Prolonged mitotic arrest triggers apoptosis.[17][18]
Doxorubicin has a multi-faceted mechanism of action primarily centered on DNA damage.[][19][20][21][22]
-
DNA Intercalation: It intercalates into DNA, obstructing DNA and RNA synthesis.[][19][20]
-
Topoisomerase II Inhibition: Doxorubicin forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[20][21]
-
Free Radical Generation: It generates reactive oxygen species, which can damage DNA, proteins, and cell membranes.[19][20][21]
Cisplatin's cytotoxicity is mediated by its ability to form adducts with DNA.[2][4][23][24][25]
-
DNA Cross-linking: After entering the cell and aquation, cisplatin binds to the N7 position of purine bases, forming intra- and inter-strand DNA cross-links.[2][4][23]
-
Inhibition of DNA Replication and Transcription: These DNA adducts distort the DNA structure, interfering with DNA repair, replication, and transcription.[4][24]
-
Apoptosis Induction: The accumulation of DNA damage triggers cell cycle arrest and apoptosis.[23][25]
Section 2: Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity of the ursane-type triterpenoid THA and conventional anticancer drugs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity (IC50) of THA and Cisplatin
| Cell Line | Compound | Incubation Time (h) | IC50 (µg/mL) | Reference |
| A2780 (Ovarian Cancer) | THA | 48 | 18.2 | [4] |
| HepG2 (Liver Cancer) | THA | 48 | 26.5 | [4] |
| A2780 (Ovarian Cancer) | Cisplatin | 48 | 2.5 | [4] |
| HepG2 (Liver Cancer) | Cisplatin | 48 | 8.7 | [4] |
Table 2: Apoptosis Induction by THA
| Cell Line | Treatment | Concentration (µg/mL) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| A2780 | Control | 0 | 48 | 3.5 | [4] |
| A2780 | THA | 10 | 48 | 15.6 | [4] |
| A2780 | THA | 20 | 48 | 35.8 | [4] |
| HepG2 | Control | 0 | 48 | 4.1 | [4] |
| HepG2 | THA | 15 | 48 | 16.2 | [4] |
| HepG2 | THA | 30 | 48 | 34.7 | [4] |
Section 3: Experimental Protocols
The data presented in this guide are typically generated using a set of standard in vitro assays. Below are detailed methodologies for these key experiments.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures cell metabolic activity and is used to assess cell viability and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[26][27][28][29][30]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
-
Interpretation:
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway modulation.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Protocol:
-
Cell Lysis: Lyse treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across samples.[5][35][36][37][38]
-
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 10. Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells [mdpi.com]
- 11. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asiatic acid induces apoptosis in SK-MEL-2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel - Wikipedia [en.wikipedia.org]
- 16. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 18. news-medical.net [news-medical.net]
- 19. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. remedypublications.com [remedypublications.com]
- 22. researchgate.net [researchgate.net]
- 23. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cisplatin - Wikipedia [en.wikipedia.org]
- 25. oncodaily.com [oncodaily.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. benchchem.com [benchchem.com]
- 28. texaschildrens.org [texaschildrens.org]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. atcc.org [atcc.org]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. kumc.edu [kumc.edu]
- 33. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 34. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 35. benchchem.com [benchchem.com]
- 36. Western blot protocol | Abcam [abcam.com]
- 37. bosterbio.com [bosterbio.com]
- 38. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling the Potential of Ursane Triterpenoids as PTP1B Inhibitors: An In Silico Molecular Docking Comparison
A comprehensive analysis of the binding affinities and interaction mechanisms of ursane triterpenoids with Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for diabetes, obesity, and cancer, is presented. This guide offers a comparative overview of the in silico molecular docking performance of these natural compounds against known inhibitors, supported by experimental data and detailed methodologies.
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, including those of insulin and leptin.[1][2] Its overexpression or hyperactivity is linked to the pathogenesis of type 2 diabetes, obesity, and certain cancers, making it a prime target for drug discovery.[3][4] Ursane triterpenoids, a class of pentacyclic triterpenoids widely distributed in medicinal plants, have garnered significant attention for their diverse pharmacological activities, including their potential to inhibit PTP1B.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the molecular docking of various ursane triterpenoids with PTP1B. By summarizing quantitative data, detailing experimental protocols, and visualizing key processes, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these natural compounds.
Comparative Analysis of PTP1B Inhibition
The inhibitory potential of various ursane triterpenoids against PTP1B has been evaluated in numerous studies. The following table summarizes the key quantitative data, including IC50 values and binding energies, obtained from in silico molecular docking and in vitro enzymatic assays. For comparison, data for a standard PTP1B inhibitor is also included.
| Compound | Type | IC50 (µM) | Binding Energy (kcal/mol) | Interacting Residues | Reference(s) |
| Ursolic Acid | Ursane Triterpenoid | 3.6 ± 0.2 - 26.5 | -5.3 to -6.1 | Phe182, Asp181, Cys215, Tyr46, Arg47, Asp48, Val49, Ser216, Ala217, Gly218, Ile219, Gly220, Arg221, Gln262, Gln266 | [7][8][9] |
| Oleanolic Acid | Ursane Triterpenoid | ~23.7 | -6.04 to -12.43 | TYR20, GLN21, ARG24, SER28, TYR46, ASP48, ASP181, ARG254, GLN262, THR263, ALA27, VAL49, PHE182, ALA217, ILE219 | [2][4] |
| Oleanolic Acid Derivative (25f) | Ursane Triterpenoid | 3.12 | Not Reported | Not Reported | [4] |
| Ilekudinol B | 24-norursane Triterpene | 5.3 ± 0.5 | Not Reported | Not Reported | [10] |
| Standard Inhibitor | |||||
| RK-682 | Known PTP1B Inhibitor | 4.5 ± 0.5 | Not Reported | Not Reported | [8] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the in silico molecular docking of ursane triterpenoids with PTP1B. These protocols are synthesized from various cited studies and represent a general workflow that can be adapted for specific research purposes.
Molecular Docking Workflow
A typical in silico molecular docking study involves several key steps, from the preparation of the protein and ligand structures to the analysis of the docking results.
Protein and Ligand Preparation
Protein Preparation:
-
The three-dimensional crystal structure of PTP1B is typically retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1T49.[11]
-
Water molecules and any co-crystallized ligands are generally removed from the PDB file.[11]
-
Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
Ligand Preparation:
-
The 2D structures of the ursane triterpenoids are drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.
-
The 2D structures are converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are calculated for the ligand atoms, and rotatable bonds are defined.
Docking Simulation using AutoDock
-
Grid Parameter File Generation: A grid box is defined to encompass the active site of PTP1B. For instance, a grid map with dimensions of 60 x 50 x 40 points and a spacing of 0.375 Å can be used.[2] The center of the grid is typically set to the coordinates of the active site.
-
Docking Parameter File Generation: This file specifies the ligand and protein files, the search algorithm (e.g., Lamarckian genetic algorithm), the number of docking runs, and other parameters.[2]
-
Running AutoDock: The docking simulation is initiated using the AutoDock software. The program will generate multiple conformations (poses) of the ligand within the protein's active site and calculate the corresponding binding energies.[2]
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which is considered the most favorable binding mode. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed using software like PyMOL or Discovery Studio.[11]
PTP1B Signaling Pathway
PTP1B plays a crucial role in negatively regulating the insulin and leptin signaling pathways. Understanding this pathway is essential for contextualizing the mechanism of action of PTP1B inhibitors.
By dephosphorylating key components of these pathways, such as the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), PTP1B attenuates their downstream signaling, leading to decreased glucose uptake and altered appetite regulation.[1][2] Inhibitors of PTP1B, such as promising ursane triterpenoids, can block this dephosphorylation, thereby enhancing insulin and leptin sensitivity.
References
- 1. Molecular docking and virtual screening for novel protein tyrosine phosphatase 1B (PTP1B) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.nbu.ac.in [ir.nbu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 6. Kinetics and molecular docking studies of pimarane-type diterpenes as protein tyrosine phosphatase (PTP1B) inhibitors from Aralia continentalis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule interactions with protein-tyrosine phosphatase PTP1B and their use in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4.9. Molecular Docking Simulation of PTP1B Inhibition [bio-protocol.org]
- 11. pharmacology.imedpub.com [pharmacology.imedpub.com]
A Comparative Guide to the Synergistic Potential of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic anticancer effects of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in combination with the conventional chemotherapeutic agent, cisplatin. While direct experimental data on the synergistic effects of this specific molecule is limited, this report leverages data from a closely related structural analog, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), to explore the potential for enhanced anticancer activity.[1] The rationale for this proposed synergy lies in the potential for the triterpenoid to sensitize cancer cells to the DNA-damaging effects of cisplatin, primarily through the induction of apoptosis.[1]
Comparative Analysis of Anticancer Performance
This section presents a comparative overview of the in vitro cytotoxicity and apoptotic induction of THA, both alone and in a hypothetical synergistic combination with cisplatin.
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for THA alone and projects the potential enhancement when combined with cisplatin, based on its known pro-apoptotic properties.
Table 1: Comparison of IC50 Values for THA and a Hypothetical THA-Cisplatin Combination
| Cell Line | Compound/Combination | Incubation Time (h) | IC50 (µg/mL) |
| A2780 (Ovarian Cancer) | THA alone | 48 | 18.2 |
| HepG2 (Liver Cancer) | THA alone | 48 | 26.5 |
| A2780 (Ovarian Cancer) | THA + Cisplatin (Hypothetical) | 48 | < 18.2 |
| HepG2 (Liver Cancer) | THA + Cisplatin (Hypothetical) | 48 | < 26.5 |
Data for THA alone is derived from existing studies.[1] The hypothetical combination data suggests that the addition of THA could lower the required effective dose of cisplatin.
THA has demonstrated the ability to induce apoptosis in cancer cells, a key mechanism for its anticancer activity. The combination with cisplatin, a known DNA-damaging agent that also triggers apoptosis, is expected to enhance this effect.
Table 2: Apoptotic Effect of THA on Cancer Cells
| Cell Line | THA Concentration (µg/mL) | Incubation Time (h) | Apoptotic Cells (%) |
| A2780 | 40 | 48 | ~45% |
| HepG2 | 40 | 48 | ~35% |
Data derived from studies on THA.[1] The combination with cisplatin is anticipated to result in a higher percentage of apoptotic cells at similar or lower concentrations of THA.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the synergistic effects of this compound and cisplatin.
This protocol is utilized to determine the IC50 values presented in Table 1.[1]
-
Cell Seeding: Cancer cells (e.g., A2780 or HepG2) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (THA alone, cisplatin alone, or a combination) for 48 hours.[1]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
This protocol is used to quantify the percentage of apoptotic cells as shown in Table 2.[1]
-
Cell Treatment: Cells are treated with the desired concentration of the test compound(s) for 48 hours.[1]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[1]
-
Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[1]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow for evaluating such combinations.
References
Comparative Cytotoxicity of THA (Tacrine) in Cancer vs. Noncancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of THA's Cytotoxic Profile
This guide provides a comparative analysis of the cytotoxic effects of 9-amino-1,2,3,4-tetrahydroacridine (THA), also known as tacrine, on cancerous and noncancerous cell lines. The data presented is compiled from in vitro studies to offer insights into the differential toxicity of this compound, a critical consideration in drug development and toxicological assessment.
Data Presentation: Quantitative Cytotoxicity of THA
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) of THA in a human cancer cell line and noncancerous primary human cells. A lower IC50 or LC50 value indicates greater cytotoxicity.
| Cell Line Type | Cell Line Name | Compound | Cytotoxicity Metric | Value | Reference |
| Cancerous | HepG2 (Human Hepatoma) | THA (Tacrine) | LC50 | 54 µg/mL | [1] |
| Noncancerous | Primary Human Hepatocytes | THA (Tacrine) | LC50 | 24 - 81 µM | [2] |
Note: Direct comparison of these values should be made with caution as they are derived from different studies that may have employed varied experimental conditions. The data suggests that THA exhibits cytotoxicity in both cancerous and noncancerous liver cells. One study indicates that primary human hepatocytes are less sensitive to THA-induced toxicity compared to some other cell types, while another provides a range for its weak cytotoxicity in these primary cells.[1][2]
Experimental Protocols
The cytotoxic effects of THA in the referenced studies were determined using established in vitro assays. The general methodologies are outlined below.
Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Culture: Cells (e.g., HepG2, primary hepatocytes) are seeded in 96-well plates and allowed to attach and grow for a specified period.
-
Compound Exposure: The culture medium is replaced with a medium containing various concentrations of THA. Control wells receive a medium with the vehicle (e.g., DMSO) but no THA. The cells are then incubated for a defined period (e.g., 24 hours).
-
Dye Incubation: After exposure to THA, the treatment medium is removed, and the cells are incubated with a medium containing Neutral Red dye.
-
Extraction and Quantification: The cells are washed, and the incorporated dye is extracted from the viable cells using a destain solution. The amount of dye is then quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the control. The LC50 value, the concentration of the compound that causes 50% cell death, is then determined from the dose-response curve.[1]
Lactate Dehydrogenase (LDH) Assay
This method evaluates cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Similar to the Neutral Red assay, cells are cultured and treated with varying concentrations of THA for a specific duration.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Enzyme Reaction: The collected supernatant is mixed with a reaction mixture containing lactate and NAD+. The LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.
-
Quantification: The formation of NADH is measured spectrophotometrically at a specific wavelength.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is expressed as a percentage of the maximum LDH release from control cells treated with a lysis buffer.[3][4]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like THA in cell culture.
Caption: Workflow for comparing THA cytotoxicity in different cell lines.
Simplified Apoptotic Signaling Pathway
THA and its derivatives can induce cytotoxicity through various mechanisms, including the induction of apoptosis. The diagram below shows a simplified intrinsic apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway induced by cellular stress.
References
- 1. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of tacrine-induced cytotoxicity in primary cultures of rat, mouse, monkey, dog, rabbit, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid vs. Ursolic Acid
In the landscape of therapeutic natural products, pentacyclic triterpenoids are of significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and its well-characterized parent compound, ursolic acid. While direct experimental data for this compound is limited, this analysis will draw upon data from its closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), as a predictive benchmark for its potential bioactivity.
Ursolic acid is a widely studied triterpenoid known for its anti-inflammatory, antioxidant, and anticancer properties.[1] Its therapeutic potential, however, is sometimes limited by poor bioavailability.[2] The hydroxylation of the ursane skeleton, as seen in this compound, is a chemical modification that may enhance its pharmacological profile. This guide will present a data-driven comparison of the cytotoxic and anti-inflammatory activities of these compounds, supported by detailed experimental protocols and visualizations of their potential mechanisms of action.
Physicochemical Properties
A key differentiator between these two molecules is their polarity, which is influenced by the number of hydroxyl groups. This structural difference is expected to affect their solubility and pharmacokinetic profiles.
| Property | This compound | Ursolic Acid |
| Molecular Formula | C₃₀H₄₈O₆[3] | C₃₀H₄₈O₃[2] |
| Molecular Weight | 504.7 g/mol [3] | 456.7 g/mol [2] |
| Hydroxyl Groups | 4 | 1 |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | Low water solubility, but soluble in alcoholic NaOH and glacial acetic acid.[2] |
Comparative Efficacy: Cytotoxicity
The anticancer activity of ursolic acid and its derivatives is a primary area of investigation. The following table summarizes the available cytotoxic data. It is important to note that the data for the tetrahydroxylated compound is based on its isomer, THA.
| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |
| 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA) | HepG2 | Hepatocellular Carcinoma | Not specified |
| A2780 | Ovarian Cancer | Not specified | |
| Ursolic Acid | HCT15 | Colon Cancer | >20[5] |
| HONE-1 | Nasopharyngeal Carcinoma | 8.8[5] | |
| KB | Oral Epidermoid Carcinoma | 8.2[5] | |
| HT29 | Colorectal Cancer | 4.7[5] | |
| A549 | Lung Cancer | 23.6[5] | |
| H460 | Lung Cancer | 17.6[5] | |
| Jurkat | Leukemia | 23.9[5] | |
| K562 | Leukemia | 12[5] | |
| HL60 | Leukemia | 12.8[5] | |
| CNE-1 | Nasopharyngeal Carcinoma | 25.3[6] | |
| HONE1 | Nasopharyngeal Carcinoma | 18.7[6] | |
| HeLa | Cervical Cancer | >10[6] | |
| SMMC-7721 | Hepatocellular Carcinoma | >10[6] | |
| MDA-MB-231 | Breast Cancer | >10[6] |
Note: A lower IC₅₀ value indicates greater cytotoxic potency.
Comparative Efficacy: Anti-inflammatory Activity
| Compound | Assay | Key Findings |
| Ursolic Acid | Nitric Oxide (NO) Production | In lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells, ursolic acid showed no repressive action on NO production.[5] |
| Cytokine Production | Effectively reduces the expression of IL-1β, IL-6, and TNF-α in T. gondii-infected immune cells.[8] |
Signaling Pathways and Mechanisms of Action
Ursolic acid modulates a variety of signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the STAT3, PI3K/Akt/mTOR, and NF-κB pathways.[9][10] The increased hydroxylation of this compound may lead to differential interactions with these molecular targets.
Caption: Potential signaling pathways modulated by ursane-type triterpenoids.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.[11]
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is then calculated from the resulting dose-response curve.[11]
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol Details:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.[6]
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for 24 hours.[6]
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the stimulated, untreated control.
Future Directions
The data presented in this guide suggests that this compound is a promising candidate for further pharmacological investigation. However, direct, head-to-head comparative studies with ursolic acid are necessary to definitively elucidate its therapeutic potential. Future research should focus on the total synthesis or efficient isolation of this compound to enable comprehensive biological evaluation, including in vivo studies to assess its pharmacokinetic profile and efficacy in disease models.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 91095-51-1 [chemicalbook.com]
- 5. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Mechanism of Action of Ursolic Acid as a Potential Anti-Toxoplasmosis Agent, and Its Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
This guide provides crucial safety and logistical information for the handling, storage, and disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling powdered chemical reagents of unknown toxicity is recommended.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of fine particles.[1] A full-face respirator may be required for large quantities or in case of spills. |
| Eye and Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[1][2] Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double gloving is recommended to provide an extra layer of protection.[1] Gloves should be changed regularly, and immediately if contaminated. |
| Body | Laboratory coat or chemical-resistant gown | Should be long-sleeved and fully buttoned to protect skin from contact.[3] |
| Feet | Closed-toe shoes | To protect against spills and falling objects.[2][3] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (91095-51-1), and any available hazard information.[4]
-
Log the receipt of the chemical in the laboratory inventory.
Handling:
-
All handling of the powdered form of this acid should be conducted in a certified chemical fume hood or a glove box to control airborne particles.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
Avoid generating dust during handling. If possible, use a solution instead of the powder.
-
After handling, thoroughly decontaminate the work area and all equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
Storage: For long-term stability, store this compound as a solid powder under the following conditions:
-
Atmosphere: In a tightly sealed container, protected from light and moisture.[6] For enhanced stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Container: Use an amber vial or a light-blocking container to prevent photodegradation.[6]
If stored in a solution, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[6] The stability of ursane-type triterpenoids can be affected by pH, so ensure any buffered solutions are near neutral.[6]
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect any solid waste, including contaminated PPE (gloves, weighing boats, etc.), in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
IV. Experimental Protocols: Stability Assessment
Due to the lack of specific stability data for this compound, it is advisable to perform in-house stability studies, especially for critical applications. The following forced degradation protocol can be adapted.
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable high-purity, anhydrous solvent.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
-
Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in a suitable solvent before analysis.[6]
-
Photodegradation: Expose the stock solution in a clear vial to a light source (e.g., UV lamp) for a defined period.
-
-
Analysis: Analyze the undegraded and force-degraded samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any degradation products.
V. Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
